Bradykinin B1 receptor antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19F5N2O4 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate |
InChI |
InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 |
InChI Key |
PONSWFOKRNNNTR-LLVKDONJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the bradykinin (B550075) B1 receptor (B1R) and the mechanism through which its antagonists operate. The B1R, a G-protein coupled receptor, is a key player in chronic inflammatory and pain pathways. Unlike the constitutively expressed B2 receptor, the B1R is inducible, with its expression significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines.[1][2][3] This unique characteristic makes it an attractive therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and diabetic complications.[1][4] B1R antagonists are compounds designed to block the signaling cascade initiated by the receptor's activation, thereby mitigating inflammatory responses and pain.[1][2]
Core Mechanism: The Kallikrein-Kinin System and B1R Induction
The activation of the B1 receptor is intrinsically linked to the Kallikrein-Kinin System (KKS). Tissue injury or inflammation triggers the activation of Factor XII, which in turn converts prekallikrein to kallikrein.[5] Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin (BK).[5] Bradykinin primarily acts on the B2 receptor. However, it is rapidly metabolized by carboxypeptidases into des-Arg⁹-bradykinin (DABK), the principal endogenous ligand for the B1 receptor.[5][6][7] The expression of the B1R is induced by inflammatory mediators, making its signaling pathway prominent in chronic pathological states.[2][5][7]
References
- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
The Discovery and Development of Bradykinin B1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a compelling therapeutic target due to its inducible nature, with expression significantly upregulated in response to tissue injury and inflammation. This unique characteristic offers the potential for targeted therapies with a favorable safety profile. This technical guide provides an in-depth overview of the discovery and development of bradykinin B1 receptor antagonists, from initial target validation to preclinical and clinical evaluation. We will explore the intricacies of the B1R signaling pathway, detail key experimental protocols for antagonist characterization, and present a survey of representative peptide and non-peptide antagonists with their associated pharmacological data. Furthermore, this guide will touch upon the clinical landscape and future perspectives in the quest for potent and selective B1R antagonists for the treatment of chronic pain, inflammation, and other pathological conditions.
Introduction: The Bradykinin B1 Receptor as a Therapeutic Target
Bradykinin, a potent inflammatory mediator, exerts its effects through two distinct G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R). While the B2R is involved in the acute phases of inflammation, the B1R is primarily synthesized de novo in response to tissue injury, inflammatory cytokines (such as IL-1β and TNF-α), and endotoxins.[1] The principal endogenous ligand for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin.[2] This inducible expression pattern in pathological states makes the B1R an attractive drug target, as antagonists are expected to have minimal effects on normal physiological processes, thus reducing the potential for side effects. The therapeutic potential of B1R antagonists is being explored in a range of conditions, including chronic pain, inflammatory disorders, and diabetic complications.[3]
The Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R by its agonist, des-Arg9-bradykinin, initiates a cascade of intracellular events primarily through its coupling to the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including the activation of the ERK/MAPK pathway and the production of nitric oxide (NO) via phosphorylation of inducible nitric oxide synthase (iNOS). These signaling events contribute to the neuroinflammatory and pain-sensitizing effects associated with B1R activation.
Discovery and Development of B1 Receptor Antagonists
The development of B1R antagonists has progressed from early peptide-based compounds to more drug-like small molecules with improved pharmacokinetic properties.
Peptide Antagonists
The first generation of B1R antagonists were peptide derivatives of bradykinin. A key breakthrough was the discovery that replacing the proline at position 7 with a D-aromatic amino acid could convert the agonist peptide into an antagonist.[4] While potent, these early peptide antagonists often suffered from poor metabolic stability and lack of oral bioavailability. Subsequent modifications, such as the incorporation of unnatural amino acids, led to the development of more stable and selective peptide antagonists.
Non-Peptide Antagonists
The limitations of peptide-based drugs spurred the search for small molecule, non-peptide B1R antagonists. High-throughput screening of chemical libraries led to the identification of several distinct chemical scaffolds, including arylsulfonamides and biphenyl-based compounds.[5] These non-peptide antagonists offered the promise of improved oral bioavailability and metabolic stability, making them more suitable for clinical development.
Quantitative Data of Representative B1 Receptor Antagonists
The following tables summarize the pharmacological data for a selection of peptide and non-peptide B1 receptor antagonists. It is important to note that direct comparison of values across different studies should be done with caution, as experimental conditions can vary.
Table 1: Peptide Bradykinin B1 Receptor Antagonists
| Compound Name | Structure/Modification | Binding Affinity (Ki, nM) | Functional Potency (pA2) | Species | Reference |
| des-Arg9,[Leu8]-bradykinin | Peptide | - | - | Rat, Mouse | [6] |
| R-715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Peptide | - | - | Human, Rabbit | [7] |
| B-9858 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin) | Peptide | - | - | Human, Rabbit | [7][8] |
| JMV1640 | Peptide Analog | 24.10 ± 9.48 | 6.1 ± 0.1 | Human | [9] |
Table 2: Non-Peptide Bradykinin B1 Receptor Antagonists
| Compound Name | Chemical Class | Binding Affinity (Ki, nM) | Functional Potency (KB/IC50, nM) | Species | Reference |
| ELN-441958 | Benzamide | 0.26 ± 0.02 | KB: 0.12 ± 0.02 (human), 0.24 ± 0.01 (rhesus monkey), 1.5 ± 0.4 (rat), 14 ± 4 (mouse) | Human, Rhesus Monkey, Rat, Mouse | [1][10][11][12][13] |
| PS020990 | Not specified | 6 ± 1 | KBapp (PI turnover): 0.4 ± 0.2; KBapp (Ca2+ mobilization): 17 ± 2 | Human | [14] |
| Compound 38 (Merck) | Diaminochroman Carboxamide | - | - | Human, Rabbit | [1] |
| BI 1026706 | Not disclosed | - | - | Human | [3] |
Table 3: Pharmacokinetic Properties of Selected B1 Receptor Antagonists
| Compound Name | Species | Route of Administration | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| ELN-441958 | Rat | IV | 1.7 h | 57 | [11] |
| ELN-441958 | Rhesus Monkey | IV | 3.9 h | High | [11] |
| R-954 | Rat | Not specified | 1.9-2.7 h | Not specified | [12] |
Key Experimental Protocols
The characterization of novel B1 receptor antagonists relies on a series of well-defined in vitro and in vivo assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the B1 receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]des-Arg10-kallidin) for binding to the B1 receptor, typically expressed in a recombinant cell line (e.g., CHO or HEK293 cells) or in membranes prepared from tissues.
Methodology:
-
Membrane Preparation: Cells expressing the B1 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the membrane preparation.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (KB or IC50) of an antagonist in blocking agonist-induced B1 receptor signaling.
Principle: This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a B1R agonist.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the B1 receptor are cultured in a multi-well plate.
-
Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: A B1R agonist (e.g., des-Arg9-bradykinin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining the concentration that produces a 50% reduction in the agonist-induced calcium response (IC50). The antagonist dissociation constant (KB) can be calculated using the Gaddum equation.
In Vivo Models of Pain and Inflammation
Objective: To evaluate the efficacy of a B1R antagonist in a living organism.
Example Model: Carrageenan-Induced Thermal Hyperalgesia
-
Induction of Inflammation: A solution of carrageenan is injected into the hind paw of a rodent (e.g., rat or mouse) to induce a local inflammatory response.
-
Antagonist Administration: The test antagonist is administered to the animal, typically via oral or intravenous routes, at various doses.
-
Assessment of Thermal Hyperalgesia: At a specific time point after carrageenan injection, the animal's sensitivity to a thermal stimulus (e.g., a radiant heat source) is measured. The latency for the animal to withdraw its paw from the heat source is recorded. A shorter withdrawal latency indicates hyperalgesia.
-
Data Analysis: The ability of the antagonist to reverse the carrageenan-induced decrease in withdrawal latency is determined. The dose that produces a 50% reversal of hyperalgesia (ED50) is calculated.
Clinical Development and Future Perspectives
Several B1R antagonists have entered clinical trials for various indications, including inflammatory pain and diabetic macular edema. One notable example is BI 1026706, which has been evaluated in multiple clinical studies.[3] While the clinical development of B1R antagonists has faced challenges, the strong preclinical rationale for this target continues to drive research efforts.
Future directions in the field include the development of antagonists with improved pharmacokinetic profiles, the exploration of novel chemical scaffolds, and the identification of patient populations most likely to benefit from B1R-targeted therapies. The continued investigation into the role of the B1R in various diseases will undoubtedly uncover new therapeutic opportunities for this promising target.
Conclusion
The inducible nature of the bradykinin B1 receptor makes it a highly attractive target for the development of novel therapeutics for a range of inflammatory and pain-related conditions. The journey from initial target validation to the identification of clinical candidates has been marked by significant progress in our understanding of B1R pharmacology and the development of potent and selective antagonists. While clinical success has been challenging to achieve, the continued refinement of drug discovery strategies and a deeper understanding of the receptor's role in human disease hold promise for the future of B1R-targeted therapies. This guide has provided a comprehensive overview of the key technical aspects of this exciting and evolving field of research.
References
- 1. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 3. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent, long-acting bradykinin antagonists for a wide range of applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rational approach to the design and synthesis of a new bradykinin B(1) receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological, Pharmacokinetic, and Primate Analgesic Efficacy Profile of the Novel Bradykinin B1 Receptor Antagonist… [ouci.dntb.gov.ua]
- 13. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bradykinin B1 Receptor Antagonist Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bradykinin (B550075) B1 receptor (B1R), a key mediator in chronic inflammation and pain. Detailing its signaling pathways, the action of its antagonists, and the experimental protocols crucial for research and development, this document serves as a technical resource for professionals in the field. The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators, making it a prime therapeutic target.[1][2][3]
The Bradykinin B1 Receptor Signaling Cascade
The B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[4] Upon activation, the B1R primarily couples to Gαq/11 and Gαi/o proteins to initiate downstream signaling cascades.[2][5][6]
-
Gαq/11 Pathway: Activation of the Gαq/11 protein stimulates phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular substrates, leading to inflammatory responses.[9]
-
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[10] This pathway can also contribute to the modulation of ion channels and other signaling pathways.[10]
-
MAPK/ERK Pathway: B1R activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][5] This pathway is crucial for regulating cellular processes like gene expression and proliferation and is a key component of the inflammatory response mediated by B1R.
// Ligand and Antagonist Ligand [label="des-Arg⁹-BK", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonist [label="B1R Antagonist", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Ligand -> B1R [label="Activates"]; Antagonist -> B1R [label="Blocks", arrowhead=tee, color="#EA4335"]; B1R -> Gq11 [label="Activates"]; B1R -> Gi [label="Activates"]; Gq11 -> PLC [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; AC -> cAMP [label="Decreases"]; Gq11 -> MAPK_Cascade [style=dashed]; Gi -> MAPK_Cascade [style=dashed]; MAPK_Cascade -> ERK; PKC -> Inflammation; ERK -> Inflammation;
{rank=same; Ligand; Antagonist;} {rank=same; Gq11; Gi;} {rank=same; PLC; AC;} } caption: Bradykinin B1 Receptor Signaling Pathway.
Pharmacology of B1 Receptor Antagonists
B1R antagonists are compounds that bind to the B1R but do not provoke the normal biological response, thereby blocking the effects of the agonist, des-Arg9-bradykinin. These antagonists are crucial tools for studying the physiological roles of the B1R and represent promising therapeutic agents for inflammatory diseases and chronic pain.[1][11] They can be broadly classified into peptide and non-peptide molecules.
Below is a summary of representative B1R antagonists and their pharmacological data.
| Antagonist | Type | Species/Cell Line | Assay Type | Affinity (Ki / pA2 / IC50) | Reference |
| R-715 | Peptide | Human / Rabbit | Functional | pA2 = 8.49 | |
| Rabbit / Human | Functional | pA2 = 8.40 - 8.5 | [12] | ||
| SSR240612 (R-954) | Non-Peptide | Human (MRC5 cells) | Binding | Ki = 0.48 nM | |
| Human (HEK cells) | Binding | Ki = 0.73 nM | |||
| Human (MRC5 cells) | Functional (IP-1) | IC50 = 1.9 nM | [13] | ||
| BI113823 | Non-Peptide | Rat | In vivo | Reduces hyperalgesia | [14] |
| PS020990 | Non-Peptide | Human (IMR-90 cells) | Binding | Ki = 6 nM | [15] |
| Human (IMR-90 cells) | Functional (PI Turnover) | K(Bapp) = 0.4 nM | [15] | ||
| Human (IMR-90 cells) | Functional (Ca2+ Mobilization) | K(Bapp) = 17 nM | [15] | ||
| des-Arg9[Leu8]bradykinin | Peptide | Rat / Mouse | In vivo | Inhibits hyperalgesia | [16] |
Note: Ki (inhibition constant), pA2 (negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist), and IC50 (half maximal inhibitory concentration) are measures of antagonist potency.
Experimental Protocols for Pathway Elucidation
The characterization of B1R antagonist activity relies on a suite of well-established in vitro and in vivo assays. These experiments are designed to quantify the antagonist's ability to bind to the receptor and to block its downstream functional responses.
These assays directly measure the affinity of an antagonist for the B1R by quantifying its ability to displace a radiolabeled ligand.
Detailed Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the human B1R (e.g., HEK293, IMR-90) to confluency.[15]
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[17]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (3-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-des-Arg10-kallidin), and a range of concentrations of the unlabeled antagonist.[15][17]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled B1R ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI).[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each antagonist concentration.
-
Plot specific binding as a percentage of control (no antagonist) against the log concentration of the antagonist to generate an inhibition curve.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a direct consequence of Gαq/11 pathway activation.
Detailed Methodology: Fluorescent Calcium Assay
-
Cell Preparation:
-
Plate cells endogenously or recombinantly expressing B1R in a black, clear-bottom 96-well plate and grow to confluency.
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) by incubating them in a dye-containing solution for 30-60 minutes at 37°C.[18][19]
-
-
Antagonist and Agonist Addition:
-
Wash the cells to remove excess dye.
-
Add various concentrations of the B1R antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR, Synergy HT).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of a B1R agonist (e.g., des-Arg9-bradykinin) into the wells to stimulate the receptor.
-
-
Signal Detection:
-
Immediately after agonist injection, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular Ca2+.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data, with 0% inhibition being the response to the agonist alone and 100% inhibition being the baseline fluorescence.
-
Plot the percentage inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.
-
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in B1R signaling, providing a measure of the antagonist's ability to block this pathway.
Detailed Methodology: Western Blotting for p-ERK1/2
-
Cell Culture and Treatment:
-
Culture B1R-expressing cells in multi-well plates.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[20]
-
Pre-treat cells with various concentrations of the B1R antagonist for 1-2 hours.[21]
-
Stimulate the cells with a B1R agonist for a short period (typically 5-15 minutes), which corresponds to the peak ERK phosphorylation time.[21][22]
-
-
Cell Lysis and Protein Quantification:
-
Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[20]
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[20]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK signal against the antagonist concentration to determine the IC50.
-
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 10. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. benchchem.com [benchchem.com]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of Bradykinin B1 Receptor Antagonists in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinin System and Pain
Kinins are a group of peptides that play a important role in various pathophysiological processes, including inflammation and pain.[1] They exert their effects by activating two distinct G-protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1] While the B2 receptor is constitutively expressed in healthy tissues, the Bradykinin (B550075) B1 receptor (B1R) is unique in its inducible nature.[2][3] Under normal physiological conditions, the B1R is either absent or expressed at very low levels.[2] However, in response to tissue injury, inflammation, or infection, its expression is rapidly and significantly upregulated, making it a key mediator in the transition from acute to chronic pain states.[1][2][4]
The primary endogenous agonist for the B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin produced during inflammatory processes.[2] Activation of the B1R on nociceptive neurons leads to their sensitization, resulting in hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus).[2][5] This inducible expression pattern makes the B1R an attractive therapeutic target for inflammatory and neuropathic pain, as antagonists would theoretically only be active at sites of pathology, potentially minimizing side effects.[3][6]
B1 Receptor Signaling in Nociception
The Bradykinin B1 receptor is a canonical G-protein-coupled receptor. Upon binding its agonist, des-Arg⁹-bradykinin, it primarily couples to Gq/11 proteins, initiating a cascade of intracellular events that ultimately lead to neuronal sensitization and enhanced pain perception.
The activation of Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[8] The elevated cytosolic Ca²+ and DAG together activate Protein Kinase C (PKC).[7]
PKC, along with other downstream kinases like Mitogen-Activated Protein Kinases (MAPKs) and Phosphoinositide 3-Kinase (PI3-K), plays a crucial role in sensitizing nociceptors.[1] This is achieved by phosphorylating and modulating the activity of various ion channels and receptors involved in pain signaling, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1), which lowers their activation threshold.[7][10] This signaling cascade results in increased neuronal excitability and enhanced transmission of pain signals to the central nervous system.[2][10]
Upregulation of B1R in Pathological States
A defining characteristic of the B1R is its induction during pathology. Tissue trauma and inflammatory mediators like cytokines (e.g., IL-1β) and endotoxins (e.g., LPS) trigger intracellular signaling pathways, including MAPKs and PKC, which activate transcription factors such as NF-κB.[1] This leads to increased transcription of the B1R gene and subsequent expression of the receptor protein on peripheral and central neurons involved in the pain pathway.[1][4] This upregulation has been demonstrated in numerous preclinical models of persistent pain.
-
Inflammatory Pain: In models using Complete Freund's Adjuvant (CFA) or carrageenan to induce inflammation, B1R mRNA and protein expression are significantly increased in dorsal root ganglia (DRG) and spinal cord tissue.[4]
-
Neuropathic Pain: Following nerve injury, B1R expression is elevated, contributing to the maintenance of mechanical allodynia and thermal hyperalgesia.[2]
-
Diabetic Pain: In models of streptozotocin (B1681764) (STZ)-induced diabetes, B1R upregulation is observed, and selective B1R antagonists can prevent the associated thermal hyperalgesia.[1]
B1 Receptor Antagonists: Mechanism and Classes
B1 receptor antagonists are compounds that bind to the B1R and competitively inhibit the binding of its agonist, des-Arg⁹-bradykinin.[2] By blocking receptor activation, these antagonists prevent the downstream signaling cascade that leads to neuronal sensitization, thereby reducing pain and inflammation.[2][3] Several generations of antagonists have been developed, broadly categorized as peptidic and non-peptidic compounds.
-
Peptidic Antagonists: Early antagonists were peptide-based, such as des-Arg⁹[Leu⁸]-bradykinin.[11] While valuable as research tools, their therapeutic potential is limited by poor oral bioavailability and metabolic instability.[1]
-
Non-Peptidic Antagonists: Significant efforts have led to the development of potent, orally bioavailable, non-peptidic B1R antagonists.[1][12] Compounds like SSR240612 and BI113823 have shown efficacy in a variety of animal pain models.[1][4]
Data Presentation: Preclinical Efficacy of B1R Antagonists
The analgesic potential of B1R antagonists has been extensively validated in preclinical rodent models of pain. The tables below summarize quantitative data from key studies, demonstrating the effects of these compounds on nociceptive behaviors.
Table 1: Effect of B1R Antagonists in Inflammatory Pain Models
| Compound | Model | Species | Administration Route | Dose | Nociceptive Endpoint | % Inhibition / Reversal | Reference |
|---|---|---|---|---|---|---|---|
| des-Arg⁹[Leu⁸]-BK | Carrageenan | Rat/Mouse | i.v. or s.c. | 30 nmol/kg | Mechanical Hyperalgesia | Significant Inhibition | [11] |
| des-Arg⁹[Leu⁸]-BK | Formalin (late phase) | Rat/Mouse | i.v. or s.c. | 30 nmol/kg | Nociceptive Response | Significant Inhibition | [11] |
| BI113823 | CFA | Rat | Oral | 3-30 mg/kg | Mechanical Hyperalgesia | Dose-dependent reversal | [4] |
| BI113823 | CFA | Rat | Intrathecal | 30-100 µg | Mechanical Hyperalgesia | Dose-dependent reversal | [4] |
| SSR240612 | UV-induced inflammation | Rat | N/A | N/A | Heat Hyperalgesia | Prevention of hyperalgesia |[10] |
Table 2: Effect of B1R Antagonists in Neuropathic Pain Models
| Compound | Model | Species | Administration Route | Dose | Nociceptive Endpoint | % Inhibition / Reversal | Reference |
|---|---|---|---|---|---|---|---|
| R-715 | Brachial Plexus Avulsion | Mouse | i.p. | 30 µmol/kg | Mechanical Hyperalgesia | ~50% reversal | [5] |
| SSR240612 | Brachial Plexus Avulsion | Mouse | i.p. | 30 mg/kg | Mechanical Hyperalgesia | ~60% reversal | [5] |
| R-715 | Brachial Plexus Avulsion | Mouse | Intrathecal | 10 nmol | Mechanical Hyperalgesia | ~55% reversal | [5] |
| SSR240612 | Brachial Plexus Avulsion | Mouse | Intrathecal | 30 nmol | Mechanical Hyperalgesia | ~70% reversal |[5] |
Experimental Protocols and Methodologies
The assessment of nociception in preclinical models relies on standardized behavioral tests that measure stimulus-evoked responses.[13][14] An investigator blinded to the treatment groups should perform these measurements to ensure objectivity.[13]
Key Experimental Methodologies
-
Induction of Pain State:
-
Inflammatory Pain (CFA Model): Complete Freund's Adjuvant (CFA), an emulsion containing inactivated mycobacteria, is injected into the plantar surface of a rodent's hind paw. This induces a robust and long-lasting inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia, typically developing over 24 hours.[4]
-
Inflammatory Pain (Carrageenan Model): An intraplantar injection of carrageenan, a seaweed extract, produces a more acute inflammatory response, with peak hyperalgesia observed within a few hours.[11]
-
-
Assessment of Mechanical Nociception (von Frey Test):
-
Principle: This test measures the mechanical withdrawal threshold of the paw.
-
Protocol: Rodents are placed on an elevated mesh platform, allowing access to the plantar surface of their paws. Calibrated von Frey filaments, which exert a specific bending force, are applied to the paw. The threshold is determined as the lowest force that elicits a paw withdrawal response.[14] A decrease in this threshold indicates mechanical hyperalgesia or allodynia.
-
-
Assessment of Thermal Nociception (Hargreaves Test):
-
Principle: This test measures the latency to withdraw from a noxious heat stimulus.
-
Protocol: A radiant heat source is focused on the plantar surface of the rodent's hind paw. The time taken for the animal to withdraw its paw is automatically recorded.[13] A shortened withdrawal latency indicates thermal hyperalgesia.
-
-
Electrophysiological Recordings:
-
Principle: To directly measure neuronal activity, in vivo electrophysiological recordings can be performed on peripheral afferent nerves or spinal cord neurons.[4]
-
Protocol: After inducing the pain state (e.g., with CFA), recordings are made from single nerve fibers or neurons. Their response to mechanical or thermal stimuli is quantified (e.g., firing frequency) before and after the administration of a B1R antagonist to assess its effect on neuronal sensitization.[4]
-
Clinical Perspective
The robust preclinical data supporting the role of B1R in pain and inflammation have prompted the clinical development of selective antagonists.[2] Several non-peptidic antagonists have entered clinical trials for conditions such as osteoarthritis and postoperative dental pain.[2][3] While initial results have been promising in demonstrating pain score reduction, many agents are still in the early phases of clinical evaluation.[2] The inducible nature of the B1R continues to make it a highly pursued target for developing novel analgesics with a potentially favorable safety profile.[3]
Conclusion
The Bradykinin B1 receptor stands out as a critical mediator of nociception, particularly in the context of chronic inflammatory and neuropathic pain. Its inducible expression at sites of tissue injury provides a specific target for therapeutic intervention. A substantial body of preclinical evidence demonstrates that selective B1R antagonists can effectively reverse pain-like behaviors in various animal models by blocking the intracellular signaling pathways that lead to nociceptor sensitization. The continued development and clinical evaluation of potent, orally available B1R antagonists hold significant promise for a new class of analgesic and anti-inflammatory drugs.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 3. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain signaling pathways [hellobio.com]
- 8. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. downstate.edu [downstate.edu]
Unveiling the Anti-Inflammatory Potential of Bradykinin B1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-inflammatory properties of Bradykinin (B550075) B1 receptor (B1R) antagonists. The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a prime target for therapeutic intervention in a variety of inflammatory conditions.[1] This guide provides a comprehensive overview of the mechanism of action, preclinical evidence of efficacy, and detailed experimental protocols for investigating B1R antagonists.
The Bradykinin B1 Receptor in Inflammation
Bradykinin, a pro-inflammatory peptide, exerts its effects through two primary receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is involved in the acute phases of inflammation, the B1R plays a crucial role in sustaining and amplifying chronic inflammatory responses.[1] Its expression is induced by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Upon activation by its agonist, des-Arg⁹-bradykinin, the B1R initiates a signaling cascade that leads to the production of inflammatory mediators, vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, thereby contributing to the pathology of chronic inflammatory diseases.
Mechanism of Action of B1 Receptor Antagonists
Bradykinin B1 receptor antagonists are compounds that competitively bind to the B1R, preventing its activation by endogenous agonists. By blocking this interaction, these antagonists effectively interrupt the downstream signaling pathways that perpetuate the inflammatory response. This targeted approach offers the potential for a more specific anti-inflammatory therapy with a reduced risk of side effects compared to broader anti-inflammatory agents.
Preclinical Efficacy: Quantitative Data
Numerous preclinical studies have demonstrated the anti-inflammatory effects of B1R antagonists in various animal models of inflammation. The following tables summarize key quantitative findings from this research.
| Animal Model | B1R Antagonist | Dosage | Route of Administration | Primary Outcome Measure | Result | Citation |
| Carrageenan-Induced Paw Edema (Rat) | NPC 567 | Not Specified | Co-administered with carrageenan | Paw Edema | Up to 65% inhibition of edema development | [2] |
| Carrageenan-Induced Paw Edema (Rat) | des-Arg⁹[Leu⁸]-BK (DALBK) | 100 nmol/paw | Intraplantar | Paw Edema | Blocked edema induced by the B1R agonist DABK (0.25 +/- 0.03 ml) | [3] |
| IL-1β-Induced Polymorphonuclear Leukocyte Accumulation (Mouse Air Pouch) | desArg⁹[Leu⁸]BK | Not Specified | Local application | Polymorphonuclear Leukocyte Accumulation | Approximately 50% attenuation of leukocyte accumulation | [4] |
| Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia (Rat) | BI113823 | Not Specified | Oral or Intrathecal | Mechanical Hyperalgesia | Significant reduction in CFA-induced mechanical hyperalgesia | [5] |
| Animal Model | B1R Antagonist | Outcome Measure | Effect | Citation |
| Cytokine-Induced Mechanical Hyperalgesia (Rat) | desArg⁹Leu⁸BK | Mechanical Hyperalgesia | Reduced hyperalgesia at 1, 4, and 6 hours post-administration | [6] |
| Lipopolysaccharide (LPS)-stimulated BV2 microglial cells | R-715 | Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) release | Markedly increased LPS-induced NO and TNF-α release | [7] |
| Cytokine-Induced Thermal and Mechanical Hyperalgesia (Rat) | des-Arg⁹,Leu⁸-BK | Hyperalgesia | Prevented the development of cytokine-induced hyperalgesia for 6 hours | [1] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in B1R signaling and the workflow for antagonist drug discovery, the following diagrams are provided in the DOT language.
References
- 1. Arbutin attenuates CFA-induced arthritis by modulating expression levels of 5-LOX, NF‑κB, IL-17, PGE-2 and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat IL1B ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 3. mybiosource.com [mybiosource.com]
- 4. cusabio.com [cusabio.com]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of bradykinin B1 and B2 receptor mechanisms in cytokine-induced mechanical hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Bradykinin B1 Receptor Antagonist Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of bradykinin (B550075) B1 receptor antagonists. The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is an attractive therapeutic target due to its inducible expression in response to tissue injury and inflammation, playing a crucial role in chronic pain and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols for antagonist characterization, and visualizes critical pathways and workflows to aid in the rational design of novel B1 receptor antagonists.
Bradykinin B1 Receptor Signaling Pathway
The bradykinin B1 receptor is predominantly coupled to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, such as with des-Arg⁹-bradykinin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various downstream signaling cascades that contribute to inflammatory responses and pain sensitization.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective non-peptide bradykinin B1 receptor antagonists has been a major focus of research. SAR studies have identified several key chemical scaffolds that exhibit high affinity for the B1 receptor. This section summarizes the SAR for three prominent classes of antagonists.
Diaminochroman Carboxamides
A series of aryl sulfonamides incorporating a chiral diaminochroman core has yielded potent B1 receptor antagonists. SAR studies on this series have revealed several important structural features for optimal activity.
Table 1: SAR of Diaminochroman Carboxamide Analogs
| Compound | R (Sulfonamide) | R' (Benzylic Amine) | hB1 Ki (nM) |
| 1 | 2-Naphthyl | -CH₃ | 1.2 |
| 2 | 3-Chlorophenyl | -CH₃ | 0.8 |
| 3 | 3,4-Dichlorophenyl | -CH₃ | 0.5 |
| 4 | 2-Naphthyl | -CH(CH₃)₂ | 0.3 |
| 5 | 2-Naphthyl | Cyclopentyl | 0.2 |
Data summarized from literature reports.
The data indicate a preference for 3- and 3,4-disubstituted aryl sulfonamides at the R position.[1] Furthermore, bulky secondary and tertiary amines at the R' position enhance potency at the B1 receptor.[1]
2,3-Diaminopyridine (B105623) Derivatives
The 2,3-diaminopyridine scaffold has served as a platform for a novel class of B1 receptor antagonists.[2] SAR studies on the biphenyl (B1667301) region of these molecules have led to significant improvements in affinity.[3]
Table 2: SAR of 2,3-Diaminopyridine Analogs
| Compound | Proximal Ring | Distal Ring | hB1 Ki (nM) |
| 6 (Lead) | Phenyl | Phenyl | >1000 |
| 7 | Piperidine (B6355638) | Phenyl | 50 |
| 8 | Phenyl | Cyclohexyl | 25 |
| 9 | Piperidine | Cyclohexyl | 1.5 |
Data summarized from literature reports.[3]
These studies demonstrate that replacing the proximal phenyl ring with a piperidine ring and the distal phenyl ring with a cyclohexyl group dramatically improves binding affinity for the B1 receptor.[3]
Cyclopropanecarboxamides
Modification of the biphenyl region in cyclopropanecarboxamide-based B1 antagonists has been explored to enhance potency and pharmacokinetic properties.[4]
Table 3: SAR of Cyclopropanecarboxamide (B1202528) Analogs
| Compound | Proximal Ring | Distal Ring | hB1 Ki (nM) |
| 10 | Phenyl | Phenyl | 10.2 |
| 11 | Pyridine (B92270) | Phenyl | 5.6 |
| 12 | Phenyl | 4-Chlorophenyl | 3.1 |
| 13 | Pyridine | 4-Chlorophenyl | 1.8 |
Data summarized from literature reports.[4]
The incorporation of a pyridine in place of the proximal phenyl ring and chlorination of the distal phenyl ring are well-tolerated and lead to compounds with improved affinity and pharmacokinetic profiles.[4]
Experimental Protocols
The characterization of bradykinin B1 receptor antagonists relies on a suite of in vitro and in vivo assays. Detailed below are the methodologies for two key in vitro experiments: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to assess functional antagonism.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the B1 receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B1 receptor.
-
Radioligand: [³H]des-Arg¹⁰-kallidin or a suitable alternative.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the antagonist.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled B1 ligand (e.g., 1 µM des-Arg⁹-bradykinin).
-
Instrumentation: Scintillation counter, filter harvester.
Protocol:
-
Reaction Setup: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a B1 receptor agonist.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) or CHO cells stably expressing the human bradykinin B1 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: des-Arg⁹-bradykinin.
-
Test Compounds: Serial dilutions of the antagonist.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, often with probenecid (B1678239) to prevent dye extrusion). Incubate for 60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add the test compound dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the FLIPR instrument. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: The instrument automatically adds a pre-determined concentration (typically EC₈₀) of the B1 receptor agonist to all wells.
-
Post-stimulation Measurement: Continue to measure the fluorescence intensity for 60-120 seconds to capture the calcium transient.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal. Calculate the IC50 value from the concentration-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-Diaminopyridine as a platform for designing structurally unique nonpeptide bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 antagonists: biphenyl SAR studies in the cyclopropanecarboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Gauntlet: A Technical Guide to Profiling Novel Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profiling of novel bradykinin (B550075) B1 receptor antagonists. The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory and chronic pain pathways, making it a compelling target for therapeutic intervention. Its expression is induced by inflammatory mediators, offering a targeted approach to treating conditions such as chronic pain and inflammation.[1][2] This guide details the essential in vitro and in vivo assays, presents a framework for data analysis, and visualizes the critical pathways and workflows involved in the discovery and characterization of new B1 receptor antagonists.
The Bradykinin B1 Receptor Signaling Pathway
The bradykinin B1 receptor is predominantly coupled to Gαq/11 proteins. Upon binding of its agonist, des-Arg⁹-bradykinin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that contribute to the physiological responses associated with B1 receptor activation.[3]
In Vitro Pharmacological Profiling
The initial characterization of novel B1 receptor antagonists involves a series of in vitro assays to determine their affinity, potency, and selectivity.
Data Presentation: In Vitro Potency of Novel B1 Receptor Antagonists
The following table summarizes the in vitro pharmacological data for a selection of novel, non-peptide bradykinin B1 receptor antagonists.
| Compound | Target Species | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | pA2 / KB (nM) | Reference |
| ELN441958 | Human | Radioligand Binding | IMR-90 | [³H]desArg¹⁰-kallidin | 0.26 ± 0.02 | [4][5] | ||
| Human | Calcium Mobilization | IMR-90 | 0.12 ± 0.02 | [4][5] | ||||
| Rhesus Monkey | Calcium Mobilization | 0.24 ± 0.01 | [4][5] | |||||
| Rat | Calcium Mobilization | 1.5 ± 0.4 | [4] | |||||
| Mouse | Calcium Mobilization | 14 ± 4 | [4] | |||||
| Compound A | Human | Radioligand Binding | CHO | [³H][Leu⁹]des-Arg¹⁰-kallidin | 0.016 | |||
| Rabbit | Radioligand Binding | CHO | [³H][Leu⁹]des-Arg¹⁰-kallidin | 0.050 | ||||
| Dog | Radioligand Binding | CHO | [³H][Leu⁹]des-Arg¹⁰-kallidin | 0.56 | ||||
| Rat | Radioligand Binding | CHO | [³H][Leu⁹]des-Arg¹⁰-kallidin | 29 | ||||
| PS020990 | Human | Radioligand Binding | IMR-90 | [³H]-des-Arg¹⁰-kallidin | 6 ± 1 | [6] | ||
| Human | PI Turnover | IMR-90 | 0.4 ± 0.2 | [6] | ||||
| Human | Calcium Mobilization | IMR-90 | 17 ± 2 | [6] | ||||
| DFL20656 | Human | Radioligand Binding | ~10 | [7][8] |
Experimental Protocols
This assay directly measures the affinity of a compound for the B1 receptor.
Objective: To determine the binding affinity (Ki) of a novel antagonist for the human bradykinin B1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B1 receptor.
-
Radioligand: [³H]desArg¹⁰-kallidin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled des-Arg¹⁰-kallidin.
-
Test Compound: Novel B1 receptor antagonist at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein/well), 50 µL of [³H]desArg¹⁰-kallidin (final concentration ~0.5 nM), and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (KB or pA2) of a novel antagonist in blocking agonist-induced calcium mobilization.
Materials:
-
Cells: Human embryonic kidney (HEK293) cells or IMR-90 human lung fibroblasts, endogenously or recombinantly expressing the human bradykinin B1 receptor.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: des-Arg⁹-bradykinin.
-
Test Compound: Novel B1 receptor antagonist at various concentrations.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-4 µM) in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition and Reading: Add a pre-determined concentration of the agonist (typically the EC80) to all wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration. Calculate the IC50 value and, for competitive antagonists, determine the Schild pA2 value or the antagonist dissociation constant (KB).
In Vivo Pharmacological Profiling
Following in vitro characterization, promising antagonists are evaluated in animal models of inflammation and pain to assess their in vivo efficacy.
Data Presentation: In Vivo Efficacy of Novel B1 Receptor Antagonists
| Compound | Animal Model | Species | Endpoint | Route of Administration | Effective Dose (ED50) | Reference |
| ELN441958 | Carrageenan-induced thermal hyperalgesia | Rhesus Monkey | Paw withdrawal latency | s.c. | ~3 mg/kg | [4][5] |
| BI113823 | CFA-induced mechanical hyperalgesia | Rat | Paw withdrawal threshold | p.o. | Reduces hyperalgesia | [9] |
| Compound 38 | Inflammatory Pain Model | Rabbit | Pain score | i.v. | Active | [10] |
| R-954 | Diabetic Neuropathy | Rat | Pain behavior | i.v. | Active | [4] |
Experimental Protocols
This model assesses the ability of a compound to reverse the heightened sensitivity to a thermal stimulus in an inflamed paw.[5][11][12][13]
Objective: To evaluate the anti-hyperalgesic effect of a novel B1 receptor antagonist in a model of inflammatory pain.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Inducing Agent: 1% (w/v) lambda-carrageenan solution in sterile saline.
-
Test Compound: Novel B1 receptor antagonist formulated in a suitable vehicle.
-
Instrumentation: Plantar test apparatus (Hargreaves' test).
Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment and the plantar test apparatus.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Compound Administration: Administer the test compound or vehicle at a specified time before or after the carrageenan injection (e.g., 30 minutes prior).
-
Post-treatment Measurements: Measure the paw withdrawal latency at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). A reduction in paw withdrawal latency in the carrageenan-injected paw indicates thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group. A significant increase in withdrawal latency in the treated group indicates an anti-hyperalgesic effect.
This model induces a more persistent inflammatory state and is used to assess the efficacy of compounds in a model of chronic inflammatory pain.[14][15][16][17][18]
Objective: To evaluate the anti-hyperalgesic effect of a novel B1 receptor antagonist in a model of persistent inflammatory pain.
Materials:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g).
-
Inducing Agent: Complete Freund's Adjuvant (CFA).
-
Test Compound: Novel B1 receptor antagonist formulated in a suitable vehicle.
-
Instrumentation: Electronic von Frey apparatus.
Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment and the von Frey apparatus.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Compound Administration: Begin administration of the test compound or vehicle at a specified time after CFA injection (e.g., daily from day 7 post-CFA).
-
Post-treatment Measurements: Measure the paw withdrawal threshold at various time points after the initiation of treatment. A decrease in paw withdrawal threshold in the CFA-injected paw indicates mechanical hyperalgesia.
-
Data Analysis: Compare the paw withdrawal thresholds of the compound-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold in the treated group indicates an anti-hyperalgesic effect.
The Drug Discovery Workflow: A Screening Cascade
The discovery of novel B1 receptor antagonists typically follows a structured screening cascade designed to efficiently identify and characterize promising lead compounds.[14][19][20]
Conclusion
The pharmacological profiling of novel bradykinin B1 receptor antagonists requires a multi-faceted approach, integrating robust in vitro and in vivo assays. This technical guide provides a foundational framework for researchers in the field, outlining the key experimental methodologies and data interpretation strategies. The systematic application of these techniques, from initial high-throughput screening to comprehensive in vivo efficacy studies, is essential for the identification and development of new therapeutics targeting the B1 receptor for the treatment of chronic pain and inflammatory diseases.
References
- 1. GPCR-Based Drug Discovery - Part 1 - Discovery On Target [discoveryontarget.com]
- 2. Non-peptide antagonists for kinin B1 receptors: new insights into their therapeutic potential for the management of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New selective bradykinin receptor antagonists and bradykinin B2 receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. youtube.com [youtube.com]
- 9. Comparative profile of novel potent bradykinin antagonists at human B1 and B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Upregulation of the Bradykinin B1 Receptor in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues.[1][2][3] However, its expression is rapidly induced de novo in response to tissue injury, inflammation, and various pathological conditions, making it a critical therapeutic target for a range of diseases.[4][5][6][7] This technical guide provides an in-depth overview of B1R upregulation in various disease models, presenting quantitative data, detailed experimental protocols for its detection and quantification, and visualizations of its signaling pathways.
Quantitative Upregulation of B1R in Disease Models
The upregulation of B1R has been documented across a spectrum of disease models, including those for cardiovascular, inflammatory, and metabolic disorders. The following tables summarize quantitative data on the increased expression of B1R in these models.
Table 1: Upregulation of B1R in Cardiovascular Disease Models
| Disease Model | Species | Tissue/Cell Type | Fold Increase/Change in Expression | Measurement Technique | Reference |
| Myocardial Infarction | Rat | Left Ventricle | 4-fold increase in mRNA at 24h post-MI vs. 6h | RNase Protection Assay | [8][9] |
| Hypertension (DOCA-salt) | Mouse | Kidney | Significant increase in mRNA from day 7 | Not specified | [10] |
| Hypertension (Angiotensin II-induced) | Mouse | Hypothalamus | Significant increase in mRNA and protein | Not specified | [2] |
| Long COVID model (SARS-CoV-2) | Mouse (K18-hACE2) | Heart | Persistent upregulation of protein at 28 dpi | Not specified | [11] |
Table 2: Upregulation of B1R in Inflammatory and Neuroinflammatory Models
| Disease Model/Stimulus | Species/Cell Type | Tissue/Cell Type | Fold Increase/Change in Expression | Measurement Technique | Reference |
| Colitis (TNBS-induced) | Mouse | Colon | Time-dependent increase in mRNA and protein (peak at 72h) | RT-PCR, Radioligand Binding Assay, Organ Bath Studies | [12] |
| Chronic Airway Inflammation (in-vitro) | Mouse | Tracheal Segments | Marked increase in mRNA with TNF-α treatment | Real-time PCR | [13] |
| Neuroinflammation (LPS, TNF-α, H₂O₂) | Mouse (primary neurons) | Hypothalamic neurons | Upregulation of B1R expression | Not specified | [14] |
| Inflammatory Bowel Disease (Ulcerative Colitis & Crohn's Disease) | Human | Intestinal Epithelial Cells | Significantly increased protein expression in active disease | Immunohistochemistry | [15] |
Table 3: Upregulation of B1R in Metabolic Disease Models
| Disease Model | Species | Tissue/Cell Type | Observation | Measurement Technique | Reference |
| Type 1 Diabetes (Streptozotocin-induced) | Mouse | Heart | Increased B1R mRNA | Not specified | [1] |
| Diet-induced Obesity | Mouse | Adipose Tissue | B1R in adipose tissue controls fat distribution | Not specified | [16] |
B1R Signaling Pathways
Upon activation by its agonists, primarily des-Arg⁹-bradykinin, the B1R initiates a cascade of intracellular signaling events.[17] As a G-protein coupled receptor, it primarily couples to Gq and Gi proteins.[6] Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][18] These events contribute to various cellular responses, including inflammation, pain, and vasodilation. The B1R can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in regulating cellular processes like proliferation and inflammation.[19]
References
- 1. Gene Deletion of the Kinin Receptor B1 Attenuates Cardiac Inflammation and Fibrosis During the Development of Experimental Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Bradykinin Receptors in Metabolic Disorders: A Comprehensive Review [mdpi.com]
- 4. B1 Bradykinin Receptor Polyclonal Antibody (PA5-33359) [thermofisher.com]
- 5. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 6. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 7. Bradykinin B1 receptor in isolated human umbilical vein: an experimental model of the in vitro up-regulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinin B1 Receptor Mediates Renal Injury and Remodeling in Hypertension [frontiersin.org]
- 11. Inhibition of kinin B1 receptor alleviates SARS-CoV-2 induced long-lasting cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relevance of kinin B1 receptor upregulation in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-regulation of bradykinin receptors in a murine in-vitro model of chronic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinin B1 Receptor Mediates Bidirectional Interaction between Neuroinflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunolocalization and expression of kinin B1R and B2R receptors in human inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinin B1 Receptor Acts in Adipose Tissue to Control Fat Distribution in a Cell-Nonautonomous Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
The Role of Bradykinin B1 Receptor Antagonism in Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in the inflammatory cascade. Its expression is induced by inflammatory mediators such as cytokines and endotoxins, making it a compelling therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the effects of Bradykinin B1 Receptor Antagonist 1 (B1RA1) on cytokine release. It summarizes quantitative data from key preclinical studies, offers detailed experimental protocols for reproducing these findings, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation research.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects through two main receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[1][2] While B2R is involved in the acute inflammatory response, B1R plays a crucial role in sustaining and amplifying chronic inflammation.[2] Its upregulation in response to tissue injury and pro-inflammatory cytokines makes it a highly specific target for therapeutic intervention.[3] Bradykinin B1 receptor antagonists are a class of molecules designed to block the signaling cascade initiated by B1R activation, thereby mitigating inflammatory responses, including the release of various cytokines.[4] This guide focuses on the impact of these antagonists on cytokine profiles in different pathological models.
Quantitative Data on Cytokine Modulation by Bradykinin B1 Receptor Antagonists
The following tables summarize the quantitative effects of various B1 receptor antagonists on cytokine levels as reported in key preclinical studies.
Table 1: In Vitro Effects of Bradykinin B1 Receptor Antagonists on Cytokine Release
| Antagonist | Cell Line/Primary Cells | Stimulus | Cytokine Measured | Concentration of Antagonist | Effect | Reference(s) |
| R-715 | BV2 microglial cells | Lipopolysaccharide (LPS) (7 ng/mL) | TNF-α | 10⁻⁷ M and 10⁻⁶ M | Marked increase in LPS-induced release | [5] |
| R-715 | BV2 microglial cells | Lipopolysaccharide (LPS) (7 ng/mL) | Nitric Oxide (NO) | 10⁻⁷ M and 10⁻⁶ M | Marked increase in LPS-induced release | [5] |
Table 2: In Vivo Effects of Bradykinin B1 Receptor Antagonists on Cytokine Levels
| Antagonist | Animal Model | Tissue/Fluid Analyzed | Cytokine Measured | Dosage of Antagonist | Effect | Reference(s) |
| R954 | Murine model of asthma | Bronchoalveolar lavage fluid | TGF-β | Not specified | Further increase after allergen challenge | [6] |
| R954 | Murine model of asthma | Bronchoalveolar lavage fluid | VEGF | Not specified | Further increase after allergen challenge | [6] |
| BI113823 | Murine model of asthma | Bronchoalveolar lavage fluid | TNF-α | Not specified | Significant reduction | [2][7] |
| BI113823 | Murine model of asthma | Bronchoalveolar lavage fluid | IL-1β | Not specified | Significant reduction | [2][7] |
| R-954 | Murine renal ischemia-reperfusion injury | Kidney tissue (mRNA) | IL-1β | 200 µg/kg | Decreased expression | [8][9][10] |
| R-954 | Murine renal ischemia-reperfusion injury | Kidney tissue (mRNA) | MCP-1 | 200 µg/kg | Decreased expression | [8][9][10] |
| R-954 | Murine renal ischemia-reperfusion injury | Kidney tissue (mRNA) | IL-4 | 200 µg/kg | Increased expression | [8][9][10] |
| R-954 | Murine renal ischemia-reperfusion injury | Kidney tissue (mRNA) | IL-10 | 200 µg/kg | Increased expression | [8][9][10] |
| BI113823 | Rat model of severe sepsis (CLP) | Bronchoalveolar lavage fluid | TNF-α | Not specified | Reduced levels | [11][12] |
| BI113823 | Rat model of severe sepsis (CLP) | Bronchoalveolar lavage fluid | IL-1β | Not specified | Reduced levels | [11][12] |
| BI113823 | Rat model of severe sepsis (CLP) | Plasma | TNF-α | Not specified | Reduced levels | [11] |
| BI113823 | Rat model of severe sepsis (CLP) | Plasma | IL-6 | Not specified | Reduced levels | [11] |
Signaling Pathways
Bradykinin B1 Receptor Signaling Pathway Leading to Cytokine Release
Activation of the B1R by its ligand, des-Arg9-bradykinin, initiates a signaling cascade that culminates in the transcription and release of pro-inflammatory cytokines. This process is primarily mediated through the Gq alpha subunit of its associated G-protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events converge on the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK), which then drive the expression of cytokine genes.[4][13][14][15][16]
Caption: B1R signaling to cytokine release.
Experimental Protocols
In Vitro: LPS-Stimulated Cytokine Release from BV2 Microglial Cells
This protocol describes how to assess the effect of a B1 receptor antagonist on lipopolysaccharide (LPS)-induced cytokine release from the BV2 microglial cell line.[5][17][18][19][20][21]
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Bradykinin B1 receptor antagonist (e.g., R-715)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with Antagonist: The following day, replace the medium with fresh DMEM. Add the B1 receptor antagonist at the desired concentrations (e.g., 10⁻⁷ M and 10⁻⁶ M) to the respective wells and incubate for 1 hour.
-
LPS Stimulation: Following pre-treatment, add LPS to the wells to a final concentration of 7 ng/mL. Include control wells with no LPS and wells with LPS only.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for cytokine analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess Reagent according to the manufacturer's instructions.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Express the results as a percentage of the LPS-only control and perform statistical analysis to determine the significance of the antagonist's effect.
In Vivo: Murine Model of Allergic Asthma
This protocol outlines the induction of allergic airway inflammation in mice using ovalbumin (OVA) to evaluate the in vivo efficacy of a B1 receptor antagonist.[1][22][23][24][25]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Bradykinin B1 receptor antagonist (e.g., BI113823)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Equipment for bronchoalveolar lavage (BAL)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-1β)
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 0.2 mL of sterile saline containing 2 mg of alum.
-
Antagonist Administration: Administer the B1 receptor antagonist (e.g., BI113823) at the desired dose via the appropriate route (e.g., oral gavage) on specified days during the challenge phase (e.g., days 16-18).
-
Allergen Challenge: On days 14, 16, and 18, challenge the mice by intranasal administration of 50 µg of OVA in 25 µL of saline under light anesthesia.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, euthanize the mice and perform a BAL by instilling and retrieving a fixed volume of sterile PBS into the lungs via a tracheal cannula.
-
BAL Fluid Processing: Centrifuge the collected BAL fluid to pellet the cells. Store the supernatant at -80°C for subsequent cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of cytokines such as TNF-α and IL-1β in the BAL fluid supernatant using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the antagonist-treated group with the vehicle-treated OVA-challenged group to determine the effect of the B1 receptor antagonist.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of a B1 receptor antagonist on cytokine release in a disease model.
Caption: In vivo experimental workflow.
Discussion and Future Directions
The data presented in this guide consistently demonstrate the potential of Bradykinin B1 receptor antagonists to modulate cytokine release in various inflammatory contexts. In several models of inflammation-driven pathologies, such as asthma and sepsis, B1R antagonists have been shown to reduce the levels of key pro-inflammatory cytokines, including TNF-α and IL-1β. Interestingly, in a model of ischemia-reperfusion injury, a B1R antagonist not only decreased pro-inflammatory mediators but also increased the expression of anti-inflammatory cytokines IL-4 and IL-10, suggesting a role in promoting the resolution of inflammation.
However, the seemingly contradictory in vitro finding, where a B1R antagonist increased LPS-induced TNF-α and NO release in microglia, highlights the complexity of B1R signaling and the importance of the specific cellular and inflammatory context. This may suggest a potential for off-target effects or a complex interplay between B1R and other signaling pathways in certain cell types.
Future research should aim to:
-
Elucidate the precise molecular mechanisms that dictate the differential effects of B1R antagonists on cytokine profiles in various cell types and disease models.
-
Expand the investigation to a broader range of cytokines and chemokines to obtain a more comprehensive understanding of the immunomodulatory effects of B1R antagonism.
-
Conduct studies in more complex, human-relevant in vitro systems and further preclinical models to enhance the translational value of these findings.
Conclusion
Bradykinin B1 receptor antagonists represent a promising therapeutic strategy for the management of inflammatory diseases by virtue of their ability to modulate cytokine release. The data and protocols compiled in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this drug class. A thorough understanding of the nuanced effects of B1R antagonism on cytokine networks will be crucial for the successful clinical development of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin B(1) receptor antagonist R954 inhibits eosinophil activation/proliferation/migration and increases TGF-beta and VEGF in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Bradykinin [corrected] B1 receptor antagonism is beneficial in renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bradykinin stimulates NF-kappaB activation and interleukin 1beta gene expression in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bradykinin stimulates NF-kappaB activation and interleukin 1beta gene expression in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist stimulation of B1 and B2 kinin receptors causes activation of the MAP kinase signaling pathway, resulting in the translocation of AP-1 in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 23. Murine Model of Allergen Induced Asthma [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
The Bradykinin B1 Receptor: A Technical Guide to Early-Stage Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor (GPCR), is a compelling target in drug discovery, primarily implicated in chronic pain and inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and pro-inflammatory cytokines. This inducible nature makes it an attractive therapeutic target, as selective antagonists could potentially mitigate pathological processes without interfering with normal physiological functions. This technical guide provides an in-depth overview of the core methodologies and data related to the early-stage research of bradykinin B1 receptor antagonists, designed to equip researchers with the foundational knowledge for advancing novel therapeutics in this area.
Core Concepts: Bradykinin B1 Receptor Signaling
Activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, initiates a signaling cascade that contributes to the inflammatory response and pain sensitization. This pathway, a critical consideration in the development of B1R antagonists, is detailed below.
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo models utilized for assessing the efficacy of Bradykinin (B550075) B1 receptor (B1R) antagonists. Detailed protocols for key experimental models are provided, along with a summary of representative efficacy data to facilitate experimental design and data interpretation.
Introduction to Bradykinin B1 Receptor
The Bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain states, making it an attractive therapeutic target for a variety of pathological conditions.[1] The primary endogenous ligand for the B1 receptor is des-Arg⁹-bradykinin, a metabolite of bradykinin.[1] Activation of the B1 receptor is implicated in mediating inflammatory responses, including vasodilation, increased vascular permeability, and the recruitment of immune cells, as well as in the sensitization of nociceptors, contributing to both acute and chronic pain.[1] Consequently, the development of selective B1R antagonists is a promising avenue for novel anti-inflammatory and analgesic therapies.[2][3][4]
Bradykinin B1 Receptor Signaling Pathway
The activation of the Bradykinin B1 receptor by its ligand, des-Arg⁹-bradykinin, initiates a signaling cascade that contributes to inflammation and pain. As a GPCR, the B1R is primarily coupled to Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, culminating in cellular responses such as inflammation and nociceptor sensitization.
In Vivo Models for Efficacy Testing
A variety of in vivo models are employed to assess the anti-inflammatory and analgesic properties of Bradykinin B1 receptor antagonists. The choice of model depends on the specific therapeutic indication being investigated.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation and inflammatory pain. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). Bradykinin is a key mediator in this process.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g) or Swiss mice (20-25 g) are commonly used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or a digital caliper.
-
Antagonist Administration: The B1R antagonist or vehicle is administered at a predetermined time before the carrageenan injection (e.g., 30-60 minutes). The route of administration (e.g., oral, intraperitoneal, subcutaneous) will depend on the properties of the test compound.
-
Induction of Edema: 100 µL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Hyperalgesia Assessment (Optional): Mechanical hyperalgesia can be assessed using von Frey filaments, and thermal hyperalgesia can be measured using a plantar test apparatus.
Efficacy Data:
| Model | Antagonist | Dose | Route | Efficacy | Reference |
| Rat Carrageenan Paw Edema | NPC 567 | - | - | Up to 65% inhibition of edema | [5] |
| Rat Carrageenan Paw Edema | des-Arg9[Leu8]bradykinin | 30 nmol/kg | i.v. or s.c. | Significant inhibition of hyperalgesia | [6] |
Lipopolysaccharide (LPS)-Induced Lung Inflammation
This model is used to study acute lung injury and the role of inflammation in respiratory diseases. Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are frequently used.
-
Antagonist Administration: The B1R antagonist or vehicle is administered prior to or after LPS challenge, depending on the study design (prophylactic or therapeutic).
-
LPS Challenge: Mice are anesthetized, and a specific dose of LPS (e.g., 10 µg in 50 µL of sterile saline) is instilled intratracheally.
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 24 hours), the lungs are lavaged with sterile saline to collect BAL fluid.
-
Cell Analysis: The total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the BAL fluid are measured by ELISA.
-
Histopathology (Optional): Lung tissue can be collected for histological examination to assess the degree of inflammation and injury.
Efficacy Data:
| Model | Antagonist | Dose | Route | Efficacy | Reference |
| Cynomolgus Monkey LPS-Induced Lung Inflammation | B1R antagonist | 30 mg/kg | Oral (bid) | 80% inhibition of BAL neutrophilia, 90% inhibition of BALF protein, 80% inhibition of BALF IL-8 | [7][8] |
| Mouse LPS-Induced Lung Injury | BI113823 | - | - | Significant reduction in neutrophil influx in BAL fluid | [9] |
| Mouse LPS-Induced Neutrophil Infiltration | [Leu⁸]-DABK | - | - | Reduction in LPS-induced neutrophilic infiltration | [10] |
Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model is used to study painful diabetic neuropathy, a common complication of diabetes. A single high-dose injection of STZ destroys pancreatic β-cells, leading to hyperglycemia and the development of neuropathic pain symptoms, such as thermal hyperalgesia and mechanical allodynia.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate (B86180) buffer is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Neuropathic pain symptoms typically develop over several weeks.
-
Baseline Nociceptive Testing: Baseline thermal and mechanical sensitivity are measured before antagonist administration.
-
Antagonist Administration: The B1R antagonist or vehicle is administered.
-
Nociceptive Testing: Thermal hyperalgesia (hot plate or plantar test) and mechanical allodynia (von Frey filaments) are assessed at various time points after treatment.
-
Data Analysis: Changes in paw withdrawal latency (thermal) or paw withdrawal threshold (mechanical) are compared between treated and control groups.
Efficacy Data:
| Model | Antagonist | Dose | Route | Efficacy | Reference |
| STZ-Diabetic Mice | R-715 | 400 µg/kg | i.p. (twice daily for 7 days) | Significant attenuation of thermal hyperalgesia | [11] |
| STZ-Diabetic Mice | R-954 | 200 µg/kg | i.p. (twice daily for 7 days) | Significant attenuation of thermal hyperalgesia | [11] |
| STZ-Diabetic Rats | Selective B1R antagonist | - | s.c. | Significant time- and dose-dependent attenuation of hyperalgesia | [12] |
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics the chronic inflammation and pain associated with rheumatoid arthritis. A single injection of CFA, containing heat-killed Mycobacterium tuberculosis, induces a sustained inflammatory response in the injected paw, followed by a systemic arthritic condition.
Experimental Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of CFA (e.g., 100 µL) is administered into the base of the tail or a hind paw.
-
Development of Arthritis: Arthritis typically develops over 10-14 days, characterized by paw swelling, joint inflammation, and hyperalgesia.
-
Assessment of Arthritis: The severity of arthritis is scored based on clinical signs (e.g., erythema, swelling). Paw volume is also measured.
-
Antagonist Administration: Treatment with the B1R antagonist or vehicle can be initiated either prophylactically (before or at the time of CFA injection) or therapeutically (after the onset of arthritis).
-
Nociceptive Testing: Mechanical and thermal hyperalgesia are assessed.
-
Data Analysis: Changes in arthritis score, paw volume, and nociceptive thresholds are compared between groups.
Efficacy Data:
| Model | Antagonist | Dose | Route | Efficacy | Reference |
| CFA-Induced Hyperalgesia in Rats | BI113823 | - | Oral or Intrathecal | Reduction in mechanical hyperalgesia | [13] |
General Experimental Workflow
The following diagram illustrates a general workflow for testing the in vivo efficacy of a Bradykinin B1 receptor antagonist.
Key Bradykinin B1 Receptor Antagonists
A number of peptidic and non-peptidic B1R antagonists have been developed and characterized.
| Antagonist | Type | Key Characteristics | Reference |
| des-Arg⁹[Leu⁸]-bradykinin | Peptide | One of the earliest selective B1R antagonists, but can exhibit partial agonist activity in some species. | [6] |
| R-715 (AcLys-[D-βNal⁷, Ile⁸]desArg⁹-bradykinin) | Peptide | A pure B1R antagonist in humans and rabbits with good resistance to degradation. | [14] |
| SSR240612 | Non-peptide | A potent and orally active selective B1R antagonist. | [15] |
| BI113823 | Non-peptide | An orally active non-peptide B1R antagonist with demonstrated efficacy in models of inflammatory pain and sepsis. | [13][16] |
Conclusion
The in vivo models described in these application notes are essential tools for the preclinical evaluation of Bradykinin B1 receptor antagonists. Careful selection of the appropriate model and adherence to detailed experimental protocols are crucial for obtaining reliable and reproducible data. The quantitative data provided serves as a benchmark for assessing the potential therapeutic efficacy of novel B1R-targeting compounds. The continued development and characterization of selective B1R antagonists hold significant promise for the treatment of a range of inflammatory and pain-related disorders.
References
- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-peptide antagonists for kinin B1 receptors: new insights into their therapeutic potential for the management of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of type 1 diabetic hyperalgesia in streptozotocin-induced Wistar versus spontaneous gene-prone BB/Worchester rats: efficacy of a selective bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for Bradykinin B1 Receptor (B1R) Antagonists
Introduction
The Bradykinin (B550075) B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and chronic pain.[1][2] Its activation by its endogenous agonist, des-Arg9-bradykinin, triggers downstream signaling pathways that contribute to inflammatory responses, vasodilation, and pain sensitization.[2] This makes the B1R a compelling therapeutic target for a variety of inflammatory and pain-related disorders.[1] The development of potent and selective B1R antagonists is a key objective in drug discovery.
These application notes provide detailed protocols for several robust cell-based functional assays designed to identify, characterize, and quantify the activity of B1R antagonists. The assays covered include Calcium Mobilization, cAMP, Reporter Gene, and Receptor Internalization assays.
Bradykinin B1 Receptor Signaling Pathway
The B1R is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[3] Upon binding of an agonist like des-Arg9-bradykinin, the receptor undergoes a conformational change, activating Gαq.[4] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular calcium concentration is a hallmark of B1R activation and serves as a direct readout for receptor function.
Caption: Bradykinin B1 Receptor Gq signaling pathway.
Calcium Mobilization Assay
Application Note
The calcium mobilization assay is the most direct and widely used method for measuring B1R activation, as the receptor's primary signaling pathway results in an increase in intracellular calcium.[1][3][6] This assay is highly sensitive and amenable to high-throughput screening (HTS) for identifying B1R agonists and antagonists. The principle involves loading cells expressing B1R with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the resulting increase in intracellular calcium binds to the dye, causing a significant increase in fluorescence intensity. A B1R antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
Experimental Workflow
Caption: Workflow for a B1R calcium mobilization assay.
Detailed Protocol
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human Bradykinin B1 receptor.
-
Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[7]
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.[7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
-
Calcium-sensitive Dye: Fluo-4 AM or an equivalent dye.[8]
-
B1R Agonist: des-Arg9-bradykinin or des-Arg10-kallidin.[6]
-
B1R Antagonist: Test compounds and a reference antagonist (e.g., R-954, Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin (B9858)).[6][9]
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[3]
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into the assay plate at a density of 40,000 to 80,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[8]
-
Dye Loading: Prepare a dye-loading solution (e.g., 1 mM Fluo-4 AM in DMSO).[8] Remove the culture medium and add 100 µL of the dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test B1R antagonist and the reference antagonist in the assay buffer. Also, prepare the B1R agonist at a concentration that yields a submaximal response (EC80).
-
Assay Execution: a. Place the cell plate into the fluorescence plate reader. b. Add the desired concentration of the B1R antagonist to the wells and incubate for 15-30 minutes. c. Add the B1R agonist to the wells. d. Immediately measure the change in fluorescence in real-time over a period of 2-3 minutes.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with 0% inhibition corresponding to the agonist-only control and 100% inhibition corresponding to the vehicle control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data
| Antagonist | Agonist Used | Cell Line | Assay Type | IC50 (nM) | Reference |
| Des-Arg9-[Leu8]bradykinin | des-Arg10-kallidin | CHO-hB1R | Calcium Mobilization | 59 | [6] |
| Des-Arg10-Hoe140 | des-Arg10-kallidin | CHO-hB1R | Calcium Mobilization | 211 | [6] |
| B9858 | des-Arg10-kallidin | CHO-hB1R | Calcium Mobilization | 14 | [6] |
| R715 | Kaolin/FXIIa | Glomerular Endothelial Cells | Complement Activation | - | [10] |
| R-954 | In vivo (Ischemia) | Mouse Model | Functional Improvement | 200 µg/kg | [9] |
cAMP Assay
Application Note
Cyclic AMP (cAMP) assays are fundamental for studying GPCRs that couple to Gs or Gi proteins. While B1R is primarily Gq-coupled, some GPCRs can exhibit promiscuous coupling to other G proteins, or they can be studied in engineered cell lines that force coupling to Gs/Gi pathways. This assay measures the accumulation or inhibition of intracellular cAMP. For a Gi-coupled receptor, an agonist would decrease cAMP levels induced by an adenylyl cyclase activator like forskolin. An antagonist would block this decrease. This assay is useful to investigate potential alternative signaling pathways for B1R or to profile antagonist selectivity in engineered systems.
Experimental Workflow
Caption: General workflow for a B1R cAMP assay.
Detailed Protocol
Materials:
-
Cell Line: B1R-expressing cells (potentially co-expressing a promiscuous G protein).
-
Assay Plate: 96-well or 384-well solid white microplates.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.[11][12]
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[12][13]
-
B1R Agonist and Antagonist: As described previously.
-
Instrumentation: Plate reader compatible with the chosen assay kit's detection method.
Procedure:
-
Cell Preparation:
-
Antagonist Addition: Add serial dilutions of the B1R antagonist to the wells and incubate for 15 minutes at 37°C.[11]
-
Agonist Stimulation: Add the B1R agonist. If testing for Gi coupling, co-stimulate with forskolin.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[11]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Signal Measurement: Read the plate on a compatible plate reader.
Data Analysis:
-
Generate a cAMP standard curve if required by the kit.
-
Convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Reporter Gene Assay
Application Note
Reporter gene assays provide a method to measure receptor activation by quantifying the transcriptional activity of a downstream signaling pathway.[15] In this system, cells are co-transfected with a plasmid encoding the B1R and a reporter plasmid. The reporter plasmid contains a promoter with response elements (e.g., CRE for cAMP pathway, SRE for MAPK pathway) linked to a reporter gene, such as luciferase or β-galactosidase.[15] B1R activation leads to a signaling cascade that activates transcription factors, which in turn drive the expression of the reporter gene. An antagonist will block this agonist-induced reporter activity. This assay is highly sensitive and integrates the upstream signaling events into a single, robust readout.
Experimental Workflow
Caption: Workflow for a B1R reporter gene assay.
Detailed Protocol
Materials:
-
Cell Line: HEK293T or other easily transfectable cell lines.[16]
-
Plasmids: An expression plasmid for human B1R and a reporter plasmid (e.g., CRE-luciferase).
-
Transfection Reagent: Lipofectamine® or a similar reagent.[16]
-
Assay Plate: White, opaque 96-well plates.
-
Reporter Assay System: A commercial luciferase assay system (e.g., Dual-Glo®).[16]
-
B1R Agonist and Antagonist: As described previously.
-
Instrumentation: Luminometer or a plate reader with luminescence detection capabilities.[17]
Procedure:
-
Transfection: Co-transfect the host cells with the B1R expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]
-
Cell Plating: After transfection, seed the cells into the 96-well assay plate and incubate for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the B1R antagonist. Incubate for 30 minutes.
-
Agonist Stimulation: Add the B1R agonist to the wells.
-
Incubation: Incubate the plate for an appropriate time to allow for reporter gene expression (typically 6-16 hours).[16]
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the assay kit manufacturer's instructions.[18]
Data Analysis:
-
Normalize the reporter signal (e.g., using a co-transfected control reporter like Renilla luciferase).[18]
-
Plot the normalized reporter activity against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.[17]
Receptor Internalization Assay
Application Note
Upon agonist binding, many GPCRs, including B1R, are internalized from the cell surface into endocytic vesicles.[19] This process of receptor internalization can be visualized and quantified to serve as a functional readout of receptor activation. Antagonists can be characterized by their ability to block agonist-induced internalization. This assay often involves B1R tagged with a fluorescent protein (e.g., GFP) or labeling the receptor with a pH-sensitive fluorescent dye.[19][20] When the receptor moves from the neutral pH of the cell surface to the acidic environment of the endosome, the fluorescence of the pH-sensitive dye increases, providing a direct measure of internalization. This image-based assay provides spatial and temporal information about receptor trafficking.
Experimental Workflow
References
- 1. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 15. promega.com [promega.com]
- 16. eubopen.org [eubopen.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. assaygenie.com [assaygenie.com]
- 19. innoprot.com [innoprot.com]
- 20. uib.no [uib.no]
Application Notes and Protocols for Radioligand Binding Assay of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in inflammatory responses and pain signaling.[1][2][3] Unlike the constitutively expressed B2 receptor, the B1R is typically absent in healthy tissues but is rapidly induced by tissue injury, inflammation, and cytokines.[1] This inducible nature makes it a compelling therapeutic target for a variety of inflammatory diseases and chronic pain conditions. Radioligand binding assays are fundamental in the discovery and development of novel B1R antagonists, providing a quantitative measure of a compound's affinity for the receptor.[4] These assays are essential for establishing structure-activity relationships, determining selectivity, and characterizing the pharmacological profile of potential drug candidates.[4][5]
This document provides detailed protocols for performing radioligand binding assays to determine the affinity of antagonists for the Bradykinin B1 receptor. It includes methodologies for both saturation and competition (displacement) binding assays, as well as information on data analysis and presentation.
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 receptor is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[6] Upon agonist binding, the receptor couples to Gαq proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the physiological responses associated with inflammation and pain.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Human neuroblastoma IMR-90 cells (endogenously expressing human B1R)
-
CHO-K1 or HEK293 cells stably transfected with the human Bradykinin B1 receptor gene.
-
-
Radioligand:
-
[³H]-des-Arg¹⁰-kallidin (specific activity ~70-90 Ci/mmol)
-
-
Buffers and Solutions:
-
Binding Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[7]
-
-
Non-specific Binding Control:
-
Equipment:
-
Cell culture supplies
-
Homogenizer (for membrane preparation)
-
High-speed centrifuge
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak)
-
Vacuum filtration manifold
-
Scintillation counter
-
Microplate reader for protein quantification (e.g., BCA assay)
-
Membrane Preparation from Cultured Cells
-
Grow cells to confluency in appropriate culture vessels.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., 0.05 to 10 nM) in duplicate or triplicate.
-
For each concentration, prepare parallel wells containing the same concentration of radioligand plus a high concentration of a non-radiolabeled competitor (e.g., 1 µM des-Arg⁹-[Leu⁸]-bradykinin) to determine non-specific binding.
-
Add the cell membrane preparation (typically 20-50 µg of protein per well) to each well.
-
The final assay volume should be consistent across all wells (e.g., 250 µL).[7]
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[7][10][11]
-
Terminate the binding reaction by rapid filtration through a 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the radioligand concentration (X-axis) and fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competition (Displacement) Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value, e.g., 0.5 nM [³H]-des-Arg¹⁰-kallidin).[5]
-
Add increasing concentrations of the unlabeled antagonist (e.g., 10⁻¹¹ to 10⁻⁵ M) in duplicate or triplicate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor).
-
Add the cell membrane preparation (20-50 µg of protein per well) to each well.
-
The final assay volume should be consistent (e.g., 250 µL).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration and wash the filters as described for the saturation assay.
-
Count the radioactivity in each well.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the antagonist (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[7]
-
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Data Presentation
The affinity of various antagonists for the Bradykinin B1 receptor is typically presented as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound Name | Antagonist Type | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |
| PS020990 | Small Molecule | 6 ± 1 | IMR-90 | [³H]-des-Arg¹⁰-kallidin | [5] |
| B-9858 | Peptide | - | Rabbit Aorta | [³H]-Lys-des-Arg⁹-BK | [12] |
| B-9958 | Peptide | pA₂ = 8.5 | Rabbit Aorta | [³H]-Lys-des-Arg⁹-BK | [12] |
| Ac-Lys-[Leu⁸]-des-Arg⁹-BK | Peptide | pA₂ = 7.5 | Rabbit Aorta | [³H]-Lys-des-Arg⁹-BK | [12] |
| R-715 | Peptide | pA₂ = 8.4-8.5 | Rabbit Aorta/Human Umbilical Vein | - | [13] |
| P04158 | Peptide | 1.5 ± 1.9 | CHO-K1 (hB1R) | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | [3][14] |
| Z02090 | Peptide | 1.1 ± 0.8 | CHO-K1 (hB1R) | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | [3][14] |
| P03034 | Peptide | 16.0 ± 2.9 | CHO-K1 (hB1R) | [³H]-[Leu⁹,des-Arg¹⁰]kallidin | [3][14] |
Note: pA₂ is a measure of antagonist potency derived from functional assays, which is conceptually related to the Ki value from binding assays.
Conclusion
The radioligand binding assays described herein are robust and reliable methods for determining the affinity of antagonists for the Bradykinin B1 receptor. Careful execution of these protocols and appropriate data analysis will yield high-quality, reproducible results that are critical for the advancement of drug discovery programs targeting the B1R. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of three 68Ga-labeled [Des-Arg10]kallidin derivatives for imaging bradykinin B1 receptor expression with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. AID 2201765 - Radioligand binding assay (displacement of kallidin, rat BDKRB1 ) at 10 µM ( Non-specific binding is estimated in the presence of 10 µM Des-Arg9- (Leu8)-Bradykinin. Membranes are filtered and washed, the filters are then counted to determine [3H]Kallidin[des-Arg10, Leu9] specifically bound.) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AID 2201764 - Radioligand binding assay (displacement of kallidin, hBDKRB1 ) at 10 µM ( Non-specific binding is estimated in the presence of 10 µM Des-Arg9- (Leu8)-Bradykinin. Membranes are filtered and washed, the filters are then counted to determine [3H]Kallidin[des-Arg10, Leu9] specifically bound.) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-competitive pharmacological antagonism at the rabbit B(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Electrophysiological Recording Techniques with Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bradykinin (B550075) B1 receptor (B1R) antagonists in electrophysiological studies. The protocols detailed below are intended to guide researchers in investigating the role of the B1R in neuronal excitability and pain signaling, and to facilitate the preclinical evaluation of novel B1R-targeting therapeutics.
Introduction
The Bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory pain pathways.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammation, making it an attractive therapeutic target for chronic pain conditions.[2][3] Electrophysiological techniques are crucial for elucidating the mechanisms by which B1R antagonists modulate neuronal activity. These methods allow for the direct measurement of changes in neuronal excitability, ion channel function, and synaptic transmission following the application of B1R antagonists.
This document outlines detailed protocols for in vivo and in vitro electrophysiological recordings and presents key quantitative data for select B1R antagonists.
Data Presentation: Quantitative Effects of B1R Antagonists
The following tables summarize the quantitative data for several Bradykinin B1 receptor antagonists from various electrophysiological and binding studies.
| Antagonist | Preparation | Technique | Key Findings | Reference(s) |
| BI113823 | Rat peripheral afferents (in vivo) | Extracellular single-unit recording | Significantly reduced mechanosensitivity of C-fibers and Aδ-fibers in a complete Freund's adjuvant (CFA) model of inflammation. | [2] |
| Rat spinal nociceptive-specific (NS) neurons (in vivo) | Extracellular single-unit recording | Significantly reduced mechanosensitivity of NS neurons in a CFA model of inflammation. No effect on wide dynamic range (WDR) neurons. | [2] | |
| B9858 | Rabbit spinal cord (in vivo) | Single motor unit recording | Dose-dependent and complete inhibition of the nociceptive spinal reflex in a CFA model of inflammation. ID50 = 1 mg/kg (i.v.). | [4] |
| R-715 | Mouse model of neuropathic pain | Behavioral testing | Reduces mechanical hypernociception. | |
| Glomerular endothelial cells (in vitro) | Complement activation assays | Significantly reduced complement activation (Ba and C5b-9 levels) induced by kaolin. | [5][6] |
| Antagonist | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| BI113823 | B1R | Radioligand Binding | Human | 5.3 | - | [7][8] |
| B1R | Radioligand Binding | Rat | 13.3 | - | [7][8] | |
| B1R | Radioligand Binding | Rabbit | 15.3 | - | [7][8] | |
| B1R | Cellular Assay (cAMP formation) | - | - | 19.1 | [9] | |
| B2R | Radioligand Binding | Human | >10,000 | >10,000 | [7][8] | |
| R-715 | B1R | Functional Assay | - | - | pA2 = 8.49 |
Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway
Activation of the Bradykinin B1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to increased neuronal excitability. This is primarily achieved through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of calcium from intracellular stores, leading to the activation of various downstream effectors, including calcium-activated ion channels.[5] B1R antagonists block this pathway at the receptor level, thereby preventing the subsequent increase in neuronal excitability.
Experimental Workflow: In Vivo Single-Unit Recording
This workflow outlines the key steps for assessing the effect of a B1R antagonist on neuronal activity in an animal model of inflammatory pain.
Experimental Protocols
Protocol 1: In Vivo Single-Unit Recording of Spinal Cord Neurons
This protocol is adapted from studies investigating the effects of B1R antagonists on nociceptive processing in the spinal cord of anesthetized rats or rabbits.[2]
1. Animal Preparation:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw 24 hours prior to the experiment.[2]
-
Anesthetize the animal (e.g., with sodium pentobarbital) and perform a laminectomy to expose the lumbar spinal cord.
-
Mount the animal in a stereotaxic frame to ensure stability.
2. Recording Setup:
-
Use a glass-insulated tungsten microelectrode (impedance 5-10 MΩ) for extracellular recording.
-
Advance the microelectrode into the dorsal horn of the spinal cord using a microdrive.
3. Neuron Identification and Characterization:
-
Identify nociceptive neurons (e.g., nociceptive-specific, NS, or wide-dynamic-range, WDR) based on their response to mechanical (von Frey filaments) and thermal stimuli applied to the receptive field on the hind paw.
4. Drug Administration and Data Acquisition:
-
Record baseline neuronal activity in response to graded mechanical or thermal stimuli.
-
Administer the B1R antagonist intravenously (i.v.) or intrathecally. For example, BI113823 can be administered orally or intrathecally.[2]
-
Continuously record the neuronal activity for a defined period post-administration.
-
Acquire and digitize the electrophysiological signals using a suitable data acquisition system (e.g., Spike2).
5. Data Analysis:
-
Perform spike sorting to isolate single-unit activity.
-
Calculate the firing frequency (spikes/second) before and after drug administration.
-
Construct stimulus-response curves to assess changes in neuronal mechanosensitivity or thermosensitivity.
-
For dose-response studies, administer increasing concentrations of the antagonist and calculate the ID50.
Protocol 2: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is designed for in vitro studies on the direct effects of B1R antagonists on the excitability of primary sensory neurons.
1. DRG Neuron Culture:
-
Dissect dorsal root ganglia from neonatal or adult rodents.
-
Dissociate the ganglia using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips and culture for 1-7 days.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
3. Recording Procedure:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with the membrane of a selected neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
4. Electrophysiological Recordings and Drug Application:
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject depolarizing current steps to elicit action potentials and determine the rheobase (minimum current to fire an action potential) and firing frequency.
-
Apply the B1R agonist (e.g., des-Arg⁹-bradykinin) to induce hyperexcitability.
-
Co-apply the B1R antagonist at various concentrations to assess its ability to reverse or prevent the agonist-induced effects.
-
-
Voltage-Clamp:
-
Hold the neuron at a specific potential (e.g., -60 mV).
-
Apply voltage steps to evoke and measure specific ion channel currents (e.g., voltage-gated sodium or potassium currents).
-
Investigate the modulation of these currents by B1R agonists and antagonists.
-
5. Data Analysis:
-
Analyze changes in resting membrane potential, action potential threshold, firing frequency, and rheobase in current-clamp recordings.
-
Measure the amplitude and kinetics of ion channel currents in voltage-clamp recordings.
-
Construct concentration-response curves for the antagonist's effect on the measured parameters and determine the IC50.
Conclusion
The application of electrophysiological techniques is indispensable for characterizing the functional effects of Bradykinin B1 receptor antagonists on neuronal activity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of the B1R in pain and inflammation and for the preclinical development of novel analgesic drugs. By combining in vivo and in vitro approaches, a comprehensive understanding of the therapeutic potential of B1R antagonists can be achieved.
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats [frontiersin.org]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 7. opnme.com [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Bradykinin B1 Receptor Antagonists in CHO and HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor (GPCR), is a key player in inflammatory and pain pathways. Its expression is induced by tissue injury and inflammatory cytokines, making it an attractive therapeutic target for a variety of pathological conditions. The selection of an appropriate cellular model is critical for the successful screening and characterization of B1R antagonists. This document provides a detailed guide on the use of two commonly employed cell lines, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293), for these studies.
Choosing the Right Cell Line: CHO vs. HEK293
Both CHO and HEK293 cells are widely used for studying GPCRs due to their robust growth, ease of transfection, and ability to faithfully express recombinant proteins. However, they possess distinct characteristics that can influence the outcome of B1R antagonist studies.
Table 1: Comparison of CHO and HEK293 Cells for Bradykinin B1 Receptor Studies
| Feature | CHO (Chinese Hamster Ovary) Cells | HEK293 (Human Embryonic Kidney 293) Cells |
| Origin | Hamster Ovary | Human Embryonic Kidney |
| Endogenous B1R Expression | Generally absent, requiring transfection. | Express endogenous B1 and B2 receptors.[1][2] |
| Post-Translational Modifications | Capable of complex PTMs, but may differ from human patterns. | Human-like post-translational modifications, which can be crucial for receptor function.[3][4][5] |
| Signaling Background | Low endogenous GPCR expression provides a "clean" background for studying a specific receptor. | Endogenous expression of other GPCRs and signaling proteins can lead to a more complex signaling environment but may better reflect in vivo conditions. |
| Transfection Efficiency | Generally lower than HEK293 cells.[5] | High transfection efficiency, making them suitable for both transient and stable expression.[3][4] |
| Growth Properties | Robust growth in suspension and adherent cultures, suitable for large-scale production.[5][6] | Rapid growth, adaptable to various culture conditions.[3][4] |
| Suitability for B1R Antagonist Studies | Ideal for creating stable cell lines with controlled B1R expression levels for high-throughput screening and detailed pharmacological characterization. | Useful for studying B1R in a human cellular context and for investigating potential off-target effects due to the presence of other endogenous receptors. |
Bradykinin B1 Receptor Signaling Pathways
Upon activation by its agonist, des-Arg⁹-bradykinin, the B1R couples to G proteins of the Gq/11 and Gi families. This initiates a cascade of intracellular events that can be measured to determine the potency and efficacy of antagonists.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize B1R antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the B1R. It is used to determine the binding affinity (Ki) of the antagonist.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human B1R to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled antagonist (for non-specific binding, e.g., 10 µM of a known B1R antagonist).
-
50 µL of test antagonist at various concentrations.
-
50 µL of radiolabeled ligand (e.g., [³H]-des-Arg¹⁰-Hoe 140 at a concentration close to its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Binding Affinities (Ki) of Selected B1R Antagonists in CHO cells
| Antagonist | Ki (nM) in CHO cells | Reference |
| Compound A | 0.016 (human B1R) | [7] |
| Z04139 | 1.4 ± 0.7 | [8] |
| Z02176 | 2.5 ± 0.8 | [8] |
| Z02137 | 2.6 ± 0.7 | [8] |
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i), a downstream event of Gq/11 activation.
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Preparation:
-
Seed CHO or HEK293 cells expressing B1R into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells gently with the buffer to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of the test B1R antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of a B1R agonist (e.g., des-Arg⁹-bradykinin, typically at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist over a period of time (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the B1R signaling cascade.
Protocol:
-
Cell Culture and Treatment:
-
Culture CHO or HEK293 cells expressing B1R in 6- or 12-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of the test B1R antagonist for 30 minutes.
-
Stimulate the cells with a B1R agonist (e.g., des-Arg⁹-bradykinin) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percentage of inhibition of the agonist-induced ERK1/2 phosphorylation for each antagonist concentration and determine the IC₅₀ value.
-
Table 3: Functional Potencies (IC₅₀) of a B1R Antagonist in Different Assays
| Antagonist | Assay | Cell Line | IC₅₀ (nM) |
| Antagonist X | Calcium Mobilization | HEK293-B1R | 15.2 |
| Antagonist X | ERK1/2 Phosphorylation | CHO-B1R | 25.8 |
| Antagonist Y | Calcium Mobilization | CHO-B1R | 8.7 |
| Antagonist Y | ERK1/2 Phosphorylation | HEK293-B1R | 12.1 |
(Note: Data in this table is illustrative and will vary depending on the specific antagonist and experimental conditions.)
Conclusion
Both CHO and HEK293 cell lines are valuable tools for the study of bradykinin B1 receptor antagonists. The choice between them should be guided by the specific research question. CHO cells offer a more controlled system for high-throughput screening and initial characterization, while HEK293 cells provide a more physiologically relevant human cellular environment for in-depth pharmacological studies. The protocols provided herein offer a robust framework for the comprehensive evaluation of B1R antagonist candidates.
References
- 1. Identification of functional bradykinin B(2) receptors endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinin B1 receptor: an inducible G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Carrageenan-Induced Hyperalgesia and the Role of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the carrageenan-induced hyperalgesia model, a widely used preclinical model for acute inflammatory pain. The notes detail the underlying mechanisms, experimental protocols, and the application of this model in evaluating the efficacy of Bradykinin (B550075) B1 (B1) receptor antagonists as potential therapeutic agents for inflammatory pain management.
Introduction to Carrageenan-Induced Hyperalgesia
The carrageenan-induced hyperalgesia model is a robust and reproducible in vivo assay used to study the mechanisms of acute inflammation and to screen for novel analgesic and anti-inflammatory compounds.[1][2][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide extracted from red seaweed, into the paw of a rodent elicits a localized, acute, and well-characterized inflammatory response. This response is biphasic, with an initial phase (0-1 hour) involving the release of histamine, serotonin, and bradykinin, followed by a late phase (1-6 hours) characterized by the production of prostaglandins, nitric oxide, and the infiltration of neutrophils.[3] The resulting inflammation leads to edema (swelling), erythema (redness), and a heightened sensitivity to noxious stimuli (hyperalgesia) and non-noxious stimuli (allodynia).
The Role of Bradykinin and the B1 Receptor in Inflammatory Pain
Bradykinin is a potent pro-inflammatory peptide that plays a crucial role in the generation of pain.[4][5] It exerts its effects through the activation of two distinct G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is involved in the initial phase of the inflammatory response, the B1 receptor is typically absent in healthy tissues and is rapidly upregulated in response to tissue injury and inflammation.[6] This upregulation makes the B1 receptor a particularly attractive target for the development of drugs aimed at treating inflammatory pain, with the potential for fewer side effects compared to targeting constitutively expressed receptors.[6] Bradykinin B1 receptor antagonists have shown promise in preclinical models by reducing inflammatory hyperalgesia.[6][7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in carrageenan-induced inflammation and the subsequent activation of the Bradykinin B1 receptor.
Experimental Protocols
The following are detailed protocols for inducing carrageenan hyperalgesia and assessing the efficacy of a Bradykinin B1 receptor antagonist.
Experimental Workflow
Protocol 1: Induction of Carrageenan-Induced Paw Edema and Hyperalgesia
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
Plethysmometer (for paw volume measurement)
-
Electronic von Frey apparatus or calibrated von Frey filaments (for mechanical hyperalgesia)
-
Animal restraining devices
Procedure:
-
Acclimatization: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least 3-5 days prior to the experiment, with free access to food and water.
-
Baseline Measurements:
-
Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Mechanical Nociceptive Threshold: Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for 15-20 minutes. Apply von Frey filaments with increasing force to the plantar surface of the right hind paw. The paw withdrawal threshold is defined as the force in grams that elicits a brisk paw withdrawal or licking. Record the baseline threshold.
-
-
Drug Administration: Administer the Bradykinin B1 receptor antagonist or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Carrageenan Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements:
-
Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours). The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀, where Vₜ is the paw volume at time 't'. The percentage of edema inhibition is calculated as: [( (Vₜ - V₀)control - (Vₜ - V₀)treated ) / (Vₜ - V₀)control] x 100.
-
Mechanical Nociceptive Threshold: Measure the paw withdrawal threshold at the same time points as the paw volume measurements. A decrease in the paw withdrawal threshold indicates mechanical hyperalgesia.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of Bradykinin B1 receptor antagonists in inflammatory hyperalgesia models.
Table 1: Effect of a Bradykinin B1 Receptor Antagonist (BI113823) on CFA-Induced Mechanical Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 24h post-CFA |
| Vehicle | - | 4.5 ± 0.5 |
| BI113823 | 10 | 8.2 ± 0.7 |
| BI113823 | 30 | 11.5 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data is illustrative and based on findings from similar studies.[6] The Complete Freund's Adjuvant (CFA) model induces a robust and persistent inflammation and hyperalgesia, comparable to the carrageenan model for acute studies.
Table 2: Effect of a Bradykinin Antagonist (NPC 567) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0% |
| NPC 567 | Co-injected with Carrageenan | ~65%* |
*Data is illustrative and based on findings from published studies.[4][8]
Conclusion
The carrageenan-induced hyperalgesia model is a valuable tool for investigating the pathophysiology of acute inflammatory pain and for the preclinical evaluation of novel analgesic compounds. The upregulation of the Bradykinin B1 receptor during inflammation highlights it as a key therapeutic target. The protocols and data presented here provide a framework for researchers to effectively utilize this model to assess the potential of Bradykinin B1 receptor antagonists in the management of inflammatory pain. The demonstrated efficacy of B1 antagonists in reducing both hyperalgesia and edema in these models supports their continued development as a promising class of non-opioid analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 4. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan inflammation increases bradykinin sensitivity of rat cutaneous nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bradykinin B1 Receptor Antagonists in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bradykinin (B550075) B1 receptor (B1R) antagonists in preclinical endometriosis research models. The content details the underlying rationale, experimental protocols, and expected outcomes based on current scientific literature.
Introduction and Rationale
Endometriosis is a chronic inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. The bradykinin system, a key mediator of inflammation and pain, has been implicated in the pathophysiology of endometriosis. The Bradykinin B1 receptor, in particular, is typically expressed at low levels in healthy tissues but is significantly upregulated under conditions of chronic inflammation, such as in endometriotic lesions.[1][2][3]
Studies have shown a positive correlation between the expression of B1R in endometriotic tissue and the intensity of pelvic pain experienced by patients.[1][4][5] Activation of B1R is believed to trigger a signaling cascade that results in the production of pro-inflammatory and pain-mediating molecules, including prostaglandin (B15479496) E2 (PGE2), prostaglandin F2α (PGF2α), and endothelin-1 (B181129).[4][6][7][8] This makes the B1R a promising therapeutic target for the management of endometriosis-associated pain.
B1R antagonists are molecules designed to block the activation of the B1R, thereby inhibiting the downstream inflammatory and nociceptive signaling pathways. Preclinical studies using various endometriosis models have demonstrated the potential of B1R antagonists to alleviate inflammatory responses and reduce the progression of the disease.[9][10] This document outlines the application of these antagonists in relevant research models.
Signaling Pathway of Bradykinin B1 Receptor in Endometriosis-Associated Pain
The following diagram illustrates the proposed signaling pathway initiated by the activation of the Bradykinin B1 receptor in the context of endometriosis, leading to inflammation and pain.
Caption: Proposed B1R signaling cascade in endometriosis.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of the B1R antagonist R-954 in a murine model of endometriosis.
Table 1: Effect of R-954 on Pro-Inflammatory Cytokines in a Murine Endometriosis Model [11]
| Treatment Group | Dose | TNF-α Reduction (Ectopic Cyst) | IL-6 Reduction (Ectopic Cyst) | TNF-α Reduction (Blood) | IL-6 Reduction (Blood) |
| R-954 | 2 mg/kg | 47.7% | 77.7% | 56.5% | 83.2% |
| R-954 | 5 mg/kg | 79.0% | 85.5% | 58.4% | 84.8% |
| Progesterone (Reference) | 1 mg/kg | Not specified | Not specified | Not specified | Not specified |
| Vehicle | - | 0% | 0% | 0% | 0% |
Table 2: Effect of R-954 on Angiogenic Factors and Lesion Characteristics [9][10]
| Treatment Group | Dose | Effect on VEGF and VEGF Receptor | Effect on Cyst Size and Weight |
| R-954 | 2 and 5 mg/kg | Decreased | Reduced |
| Progesterone (Reference) | 1 mg/kg | No significant effect | Reduced |
| Vehicle | - | Baseline | Baseline |
Experimental Protocols
Detailed methodologies for key experiments involving B1R antagonists in endometriosis research are provided below.
Protocol 1: Murine Model of Surgically Induced Endometriosis
This protocol describes the induction of endometriosis in mice through the autologous transplantation of uterine tissue, a common model to study the disease.[9][10]
Caption: Workflow for in vivo endometriosis model and B1R antagonist testing.
Materials:
-
Female mice (e.g., Swiss Webster)
-
Anesthetic agents (Ketamine, Xylazine)
-
Surgical instruments
-
Suture materials
-
B1R antagonist (e.g., R-954)
-
Vehicle control (e.g., saline)
-
Reference drug (e.g., Progesterone)
Procedure:
-
Anesthetize the mouse using an appropriate protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Ligate and remove one uterine horn.
-
Place the excised horn in sterile saline. Cut it longitudinally and section it into small pieces (e.g., 5 mm).
-
Suture the uterine explants to the peritoneum.
-
Close the abdominal wall and skin using sutures.
-
Allow the animals to recover and for the endometriotic lesions to establish (typically 4-7 weeks).
-
Randomly assign animals to treatment groups: Vehicle, B1R antagonist (at various doses), and a positive control like progesterone.
-
Administer the treatments for a specified period (e.g., 15 consecutive days).
-
At the end of the treatment period, euthanize the animals.
-
Collect blood, peritoneal fluid, and the induced endometriotic cysts.
-
Measure the size and weight of the cysts.
-
Process the collected tissues and fluids for further analysis as described in the following protocols.
Protocol 2: In Vitro Culture and Treatment of Human Endometriotic Stromal Cells (ESCs)
This protocol is adapted from studies investigating the cellular mechanisms of the bradykinin system in endometriosis.[6][7][8]
Caption: Workflow for in vitro experiments on endometriotic stromal cells.
Materials:
-
Human endometriotic tissue from biopsies
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Collagenase
-
Recombinant human IL-1β
-
Bradykinin (BK)
-
B1R antagonist
-
Cell culture plates
Procedure:
-
Obtain fresh endometriotic tissue from consenting patients.
-
Mince the tissue and digest with collagenase to create a single-cell suspension.
-
Isolate the endometriotic stromal cells (ESCs) through filtration and differential plating.
-
Culture the ESCs in appropriate media until they reach 80-90% confluency.
-
To investigate the effect of the B1R antagonist, pre-treat the cells with the antagonist or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of B1R.[6][7]
-
Following IL-1β stimulation, add bradykinin to activate the B1R.
-
After the incubation period, collect the cell culture supernatant to measure secreted factors (e.g., PGE2, endothelin-1) via ELISA.
-
Lyse the cells to extract total protein and RNA for Western blot and RT-qPCR analysis, respectively.
Protocol 3: Western Blotting for B1R Protein Expression
This protocol is for quantifying B1R protein levels in tissue or cell lysates.[1][4][12]
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-B1R)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin)
-
ECL detection reagent
Procedure:
-
Homogenize tissue samples or lyse cell pellets in RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-B1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent to visualize the protein bands.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to normalize the B1R signal.
Protocol 4: RT-qPCR for B1R mRNA Expression
This protocol measures the relative gene expression of B1R.[1][4][12]
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for B1R and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from samples using an appropriate kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the master mix, cDNA template, and specific primers for B1R and the housekeeping gene.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of B1R mRNA, normalized to the housekeeping gene.
Protocol 5: ELISA for Inflammatory Mediators
This protocol is for quantifying the concentration of secreted molecules like PGE2, TNF-α, or IL-6 in serum, peritoneal fluid, or cell culture supernatant.[1][4]
Materials:
-
Sample (serum, peritoneal fluid, or supernatant)
-
Commercial ELISA kit for the specific analyte (e.g., PGE2)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the standards and samples to the appropriate wells of the pre-coated microplate.
-
Perform the incubations with detection antibodies and enzyme conjugates as specified in the kit protocol.
-
Add the substrate solution to develop the color.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
Conclusion
Bradykinin B1 receptor antagonists represent a targeted therapeutic strategy for endometriosis, primarily by mitigating inflammation and pain. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of B1R antagonists in relevant preclinical models. The consistent findings of increased B1R expression in endometriotic lesions and the positive effects of its antagonism in animal models strongly support further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential new Target to Reduce Endometriosis Pain | EndoNews [endonews.com]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of bradykinin and bradykinin B1 receptor in patients with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of bradykinin and bradykinin B1 receptor in patients with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin system is involved in endometriosis-related pain through endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endometriozisdernegi.org [endometriozisdernegi.org]
- 8. researchgate.net [researchgate.net]
- 9. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Peptide-Based Bradykinin B1 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of peptide-based Bradykinin (B550075) B1 (B1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability for peptide-based Bradykinin B1 receptor antagonists?
A1: The main challenges in developing orally administered peptide-based drugs, including B1 receptor antagonists, are their susceptibility to degradation in the gastrointestinal (GI) tract and their poor permeability across the intestinal epithelium.[1][2] The harsh acidic environment of the stomach and the presence of numerous proteolytic enzymes can rapidly break down the peptide structure.[1] Furthermore, the large size and hydrophilic nature of many peptides limit their ability to pass through the lipid-rich cell membranes of the intestinal lining.[2]
Q2: What are the most promising strategies to overcome these barriers for peptide B1 receptor antagonists?
A2: Several strategies are being explored to enhance the oral bioavailability of peptide therapeutics. These can be broadly categorized into chemical modification and formulation approaches.
-
Chemical Modifications: These include strategies like cyclization (e.g., using a cyclotide scaffold), substitution with unnatural D-amino acids, and N- or C-terminal modifications to increase enzymatic stability.[3][4]
-
Formulation Strategies: These involve the use of permeation enhancers, enzyme inhibitors, and advanced delivery systems such as nanoparticles, liposomes, and microemulsions to protect the peptide and facilitate its absorption.[1][5][6] Enteric coatings are also commonly used to protect the peptide from the acidic environment of the stomach and release it in the more neutral pH of the intestine.[7]
Q3: My peptide B1 receptor antagonist shows high potency in vitro but very low exposure in vivo after oral administration. What are the likely causes?
A3: This is a common issue. The discrepancy between in vitro potency and in vivo oral exposure is likely due to one or more of the following:
-
Enzymatic Degradation: The peptide is likely being degraded by proteases in the stomach (pepsin) and small intestine (trypsin, chymotrypsin, etc.) before it can be absorbed.[1]
-
Poor Permeability: The physicochemical properties of your peptide (e.g., high molecular weight, hydrophilicity) may be preventing it from crossing the intestinal epithelium.[2]
-
First-Pass Metabolism: After absorption, the peptide may be rapidly metabolized by the liver before it reaches systemic circulation.
-
Efflux Transporters: The peptide could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the intestinal lumen.[8]
Q4: How can I assess the intestinal permeability of my peptide B1 receptor antagonist in the lab?
A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model to predict human intestinal absorption.[9] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. By measuring the transport of your peptide from the apical (luminal) to the basolateral (blood) side of the monolayer, you can determine its apparent permeability coefficient (Papp).[9][10]
Troubleshooting Guides
Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Suggestion |
| Poor passive diffusion due to high hydrophilicity or large molecular size. | 1. Chemical Modification: Consider strategies to increase lipophilicity, such as conjugation with fatty acids (lipidation) or incorporating more hydrophobic amino acid residues. 2. Formulation with Permeation Enhancers: Co-administer the peptide with well-characterized permeation enhancers (e.g., sodium caprate, medium-chain fatty acids) in the Caco-2 assay to assess their potential to improve paracellular transport.[1] |
| Active efflux by transporters like P-glycoprotein (P-gp). | 1. Bidirectional Caco-2 Assay: Perform a bidirectional assay, measuring transport from basolateral to apical (B-A) in addition to apical to basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[8] 2. Use of Inhibitors: Conduct the permeability assay in the presence of known P-gp inhibitors (e.g., verapamil, elacridar) to see if the A-B permeability increases.[8] |
| Compound adsorption to the plastic of the assay plate, especially for lipophilic peptides. | 1. Include Bovine Serum Albumin (BSA): Add BSA to the basolateral chamber to reduce non-specific binding.[8] 2. Use Low-Binding Plates: Utilize commercially available low-adsorption microplates. 3. Quantify Recovery: Always measure the total recovery of the peptide at the end of the experiment to account for any loss due to binding. |
| Issues with Caco-2 monolayer integrity. | 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment to confirm monolayer integrity.[8] 2. Lucifer Yellow Co-administration: Use a fluorescent marker like Lucifer Yellow, which has very low paracellular permeability, as a negative control to check for monolayer leakage. |
Problem 2: High Variability in In Vivo Oral Bioavailability Studies in Rodents
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent gastric emptying and intestinal transit times. | 1. Fasting: Ensure animals are properly fasted overnight before dosing to standardize GI tract conditions.[11] 2. Vehicle Volume: Use a consistent and appropriate dosing volume for the size of the animal (e.g., 5-10 mL/kg for rats). |
| Formulation instability or heterogeneity. | 1. Formulation Characterization: Thoroughly characterize the formulation before dosing to ensure the peptide is fully dissolved or uniformly suspended. 2. Fresh Preparations: Prepare formulations fresh on the day of the study if stability is a concern. |
| Coprophagy (rodents eating their feces). | 1. Specialized Cages: House animals in metabolic cages that prevent coprophagy, as this can lead to reabsorption of the excreted compound and affect pharmacokinetic calculations. |
| Stress-induced changes in GI physiology. | 1. Acclimatization: Allow animals to acclimatize to handling and the experimental procedures to minimize stress. 2. Appropriate Dosing Technique: Use proper oral gavage techniques to avoid undue stress or injury to the animals. |
Data Presentation
Table 1: Oral Bioavailability of Selected Peptide-Based Bradykinin B1 Receptor Antagonists
| Compound | Scaffold | Animal Model | Oral Bioavailability (%) | Reference |
| ckb-KAL | Cyclotide | Rat | Measurable but limited | [9] |
| ckb-KIN | Cyclotide | Rat | Measurable but limited | [9] |
| B9430 | Linear Peptide | Rat | Active upon intragastric administration (dose-dependent) | [7] |
| HOE-140 | Linear Peptide | Rat | Active upon intragastric administration (dose-dependent) | [7] |
| CP-0597 | Linear Peptide | Rat | Inactive upon intragastric administration | [7] |
| TIBA | Sunflower Trypsin Inhibitor-1 Chimera | Mouse | Orally active in a hot plate assay | [5] |
Note: Specific oral bioavailability percentages for many peptide-based B1 antagonists are not always reported in the literature; "active" indicates a measured pharmacological effect after oral administration.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and peptide of interest.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 onto polycarbonate membrane filter inserts (e.g., Transwell®).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm^2).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of your peptide B1 receptor antagonist in HBSS (apical buffer, pH 6.5). Include a marker of paracellular transport (e.g., Lucifer Yellow) in the dosing solution.
-
Add the dosing solution to the apical (A) side and fresh HBSS (basolateral buffer, pH 7.4) to the basolateral (B) side.
-
For bidirectional studies, also add the dosing solution to the basolateral side and fresh buffer to the apical side of separate inserts.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the peptide in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver compartment).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio for bidirectional studies: (Papp B-A) / (Papp A-B).
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
-
-
Dosing and Formulation:
-
Prepare the peptide B1 receptor antagonist in a suitable oral vehicle (e.g., water, saline, or a formulation containing permeation enhancers/enzyme inhibitors).
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous (IV) administration (to determine absolute bioavailability), formulate the peptide in a suitable sterile vehicle (e.g., saline) and administer via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and protease inhibitors to prevent peptide degradation.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Figure 1: Bradykinin B1 receptor signaling pathway.
Figure 2: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Orally active peptidic bradykinin B1 receptor antagonists engineered from a cyclotide scaffold for inflammatory pain treatment [dr.ntu.edu.sg]
- 4. Structural modification of the highly potent peptide bradykinin B1 receptor antagonist B9958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Peptide Delivery OSD Manufacturing | CordenPharma [cordenpharma.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic characterization of kalata B1 and related therapeutics built on the cyclotide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally active peptidic bradykinin B1 receptor antagonists engineered from a cyclotide scaffold for inflammatory pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive peptide release and the absorption tracking of casein in the gastrointestinal digestion of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of peptide drug in human plasma samples at low pg/ml levels using coupled column liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the selectivity of Bradykinin B1 receptor antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Bradykinin B1 receptor (B1R) antagonist, referred to as "Antagonist 1".
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the Bradykinin B1 receptor?
A1: The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[1] Upon activation by an agonist, such as des-Arg⁹-bradykinin, the Gαq protein activates phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[2][3] This increase in intracellular calcium concentration triggers various downstream cellular responses associated with inflammation and pain.[1][4]
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 3. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing off-target effects of Bradykinin B1 receptor antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bradykinin (B550075) B1 receptor (B1R) antagonist 1.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Bradykinin B1 receptor antagonist 1.
Issue 1: Lower than Expected Potency or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Species-specific differences in B1R pharmacology. | The potency of B1R antagonists can vary significantly between species. For instance, the antagonist ELN441958 is up to 120-fold more potent at primate B1 receptors compared to rodent B1 receptors[1]. Ensure that the antagonist is optimized for the species or cell line being used. If possible, test a range of concentrations to determine the optimal dose for your specific model. |
| Metabolic instability of the antagonist. | Peptide-based antagonists, in particular, can be susceptible to rapid degradation by peptidases[2]. Non-peptidic small molecules are generally more stable[3]. If using a peptide antagonist, consider using protease inhibitors in your assay buffer and ensure proper storage conditions. For in vivo studies, be aware of the antagonist's pharmacokinetic profile. |
| Poor solubility or formulation issues. | The physicochemical properties of the antagonist can impact its solubility and availability in your experimental system. Ensure the antagonist is fully dissolved in a compatible solvent. For in vivo experiments, the formulation can significantly affect bioavailability[3]. |
| Incorrect experimental setup. | Verify all experimental parameters, including incubation times, temperature, and buffer composition. Ensure that the B1R is expressed in your chosen cell line or tissue and that its expression is induced if necessary, as B1R expression is often low in healthy tissues and upregulated during inflammation[3][4][5]. |
Issue 2: Unexpected Agonist Activity
| Possible Cause | Troubleshooting Step |
| Partial agonism of the antagonist. | Some B1R antagonists, particularly early peptide-based compounds like Lys-[Leu8]desArg9-bradykinin, can exhibit partial agonist effects in certain B1 receptor subtypes, such as the mouse B1R[2]. Newer non-peptide antagonists are generally designed to be pure antagonists. If you observe agonist activity, consider switching to a different antagonist with a known pure antagonist profile. |
| Metabolism to an active fragment. | Some older B2R antagonists were found to be metabolized into desArg9-fragments that could then act on the B1R, leading to off-target effects[2]. While less common with modern, selective B1R antagonists, this possibility should be considered. |
| Contamination of the antagonist stock. | Ensure the purity of your antagonist stock solution. If in doubt, obtain a fresh batch from a reputable supplier. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in B1R expression. | B1R expression is inducible by inflammatory stimuli[3][4][5]. Inconsistent induction of B1R expression can lead to variable responses. Ensure a consistent method for inducing B1R expression in your cell culture or animal model. |
| Cell line instability. | If using a cell line that recombinantly expresses the B1R, ensure the stability of its expression over time and across passages. |
| Assay variability. | Carefully control all assay parameters, including cell density, reagent concentrations, and incubation times. Use appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Bradykinin B1 and B2 receptors?
A1: The B1 and B2 receptors are both G protein-coupled receptors that mediate the effects of bradykinin and related kinins. However, they differ in their expression patterns and agonist selectivity. The B2 receptor is constitutively expressed in many tissues and is primarily responsible for the acute effects of bradykinin[5]. In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, playing a role in chronic inflammatory conditions[3][4][5]. The B1 receptor is activated by des-Arg9-bradykinin, a metabolite of bradykinin, while the B2 receptor is activated by bradykinin itself[3].
Q2: How can I be sure my antagonist is selective for the B1 receptor over the B2 receptor?
A2: Selectivity is crucial for minimizing off-target effects. To confirm selectivity, you should perform counter-screening assays against the B2 receptor. This can be done using a B2R-expressing cell line and a specific B2R agonist. A highly selective B1R antagonist should show potent inhibition of B1R activity with little to no effect on B2R activity[1][6]. For example, the antagonist BI113823 shows high affinity for the human and rat B1 receptor, with no affinity for the B2 receptor (IC50 > 10,000 nM).
Q3: My this compound shows different potency in different cell lines. Why is this?
A3: This is likely due to species-specific differences in the B1 receptor. The amino acid sequence of the B1 receptor can vary between species, leading to differences in antagonist binding and potency[7]. For example, ELN441958 has a much higher potency for human and rhesus monkey B1 receptors compared to rat and mouse B1 receptors[1]. It is essential to use an antagonist that has been validated for the species you are working with.
Q4: What is the typical signaling pathway activated by the Bradykinin B1 receptor?
A4: The Bradykinin B1 receptor is a G protein-coupled receptor that, upon activation, primarily couples to Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses associated with inflammation and pain[3][6].
Q5: Are there any known off-target effects for this compound that I should be aware of?
A5: While modern B1R antagonists are designed for high selectivity, off-target effects are always a possibility. Some older peptide-based antagonists have shown partial agonism at certain B1R subtypes[2]. For newer small molecule antagonists like BI113823, selectivity panels have shown minimal off-target binding at a wide range of other receptors, ion channels, and enzymes. However, some minor inhibition of other targets like the Sigma2 receptor has been observed at high concentrations[6][8]. It is always recommended to consult the specific datasheet for your antagonist and consider performing your own selectivity profiling if off-target effects are a concern.
Quantitative Data
Table 1: In Vitro Potency of Selected Bradykinin B1 Receptor Antagonists
| Antagonist | Species | Assay Type | Potency (KB, nM) | Reference |
| ELN441958 | Human | Calcium Mobilization | 0.12 ± 0.02 | [1] |
| Rhesus Monkey | Calcium Mobilization | 0.24 ± 0.01 | [1] | |
| Rat | Calcium Mobilization | 1.5 ± 0.4 | [1] | |
| Mouse | Calcium Mobilization | 14 ± 4 | [1] |
Table 2: Binding Affinity of BI113823
| Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| Bradykinin B1 | Human | 5.3 | |
| Bradykinin B1 | Rat | 13.3 | |
| Bradykinin B2 | Not Specified | >10,000 (IC50) |
Experimental Protocols
1. Radioligand Binding Assay for B1R Antagonist Affinity Determination
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test antagonist for the B1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the B1 receptor.
-
Radiolabeled B1R ligand (e.g., [3H]-des-Arg10-kallidin).
-
Unlabeled B1R antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test antagonist at various concentrations, and the radiolabeled B1R ligand at a fixed concentration (typically at or below its Kd).
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Calcium Mobilization Assay for B1R Antagonist Functional Activity
This protocol outlines a fluorescent-based calcium mobilization assay to assess the functional antagonism of a test compound at the B1 receptor.
Materials:
-
Cells expressing the B1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
B1R antagonist (test compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Inject the B1R agonist at a fixed concentration (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for the antagonist.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway and Antagonist Action.
Caption: Troubleshooting workflow for B1R antagonist experiments.
References
- 1. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 4. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Chapter 12. Bradykinin-1 receptor antagonists (2003) | Mark G. Bock | 15 Citations [scispace.com]
- 8. opnme.com [opnme.com]
Strategies to improve the therapeutic index of Bradykinin B1 receptor antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Bradykinin (B550075) B1 receptor (B1R) antagonists. Our goal is to help you overcome common experimental hurdles and improve the therapeutic index of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are Bradykinin B1 receptor antagonists considered to have a potentially high therapeutic index?
A1: The Bradykinin B1 receptor (B1R) is not typically present in healthy tissues but is induced by inflammatory mediators, tissue injury, or trauma.[1][2] This inducible expression pattern means that B1R antagonists are expected to act primarily at sites of inflammation or injury, potentially minimizing side effects in healthy tissues and thus offering a wider therapeutic window.[1][3]
Q2: What are the main challenges in developing clinically effective B1R antagonists?
A2: Despite promising preclinical data, several challenges hinder the clinical development of B1R antagonists. These include:
-
Poor oral bioavailability: Many early peptide-based antagonists have low oral bioavailability and are quickly metabolized.[4] The focus has shifted to non-peptidic small molecules to address this.
-
Species-specific potency: Significant differences in antagonist potency between rodent models and primates have been observed, making it difficult to translate preclinical efficacy to humans.[4][5] For example, the antagonist ELN441958 is up to 120 times more potent at primate B1 receptors than at rodent receptors.[5]
-
Metabolic instability: Both peptide and some small-molecule antagonists can be rapidly broken down by enzymes, leading to a short duration of action.[5]
-
Lack of reliable biomarkers: The absence of robust biomarkers to assess B1R activation and inhibition in clinical settings makes it challenging to determine therapeutic efficacy.[3]
Q3: What are the key strategies to improve the oral bioavailability of my B1R antagonist?
A3: Improving oral bioavailability is a critical step. Consider these formulation strategies:
-
Salt formation: Creating a salt form of your compound can improve its dissolution rate.
-
Amorphous solid dispersions: Stabilizing the drug in a high-energy, non-crystalline form can enhance solubility.
-
Particle size reduction: Techniques like cryo-milling or developing nanocrystal formulations increase the surface area for dissolution.
-
Lipid-based delivery systems: Dissolving the antagonist in lipid carriers can improve absorption and may help bypass first-pass metabolism.[6]
-
Co-crystallization: Forming a co-crystal with a suitable partner molecule can enhance solubility and dissolution properties.[7]
Q4: My B1R antagonist shows great potency in vitro but fails in in vivo pain models. What could be the issue?
A4: This is a common problem. Several factors could be at play:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or low exposure in the target tissue. A full pharmacokinetic profile is essential.
-
Species differences: As mentioned, your antagonist might be less potent at the rodent B1 receptor compared to the human receptor used in your in vitro assays.
-
Blood-Brain Barrier (BBB) Penetration: If you are targeting central pain mechanisms, your compound may not be crossing the BBB effectively.
-
Partial Agonism: Some B1R antagonists, particularly older peptide-based ones, can exhibit partial agonist activity, which might complicate the in vivo response.[8][9]
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal or low signal-to-noise ratio | 1. Cell health is poor, leading to leaky membranes. 2. Uneven dye loading. 3. Autofluorescence of the test compound. | 1. Ensure cells are healthy and not overgrown. Use cells at optimal passage number. 2. Optimize dye loading time and concentration. Ensure a consistent washing step. 3. Run a control plate with your compound but without cells to check for autofluorescence. |
| No response to B1R agonist | 1. Low or no B1R expression in the cell line. 2. Agonist degradation. 3. Problem with the calcium-sensitive dye. | 1. Confirm B1R expression using qPCR or a radioligand binding assay. B1R expression often needs to be induced with inflammatory mediators like IL-1β. 2. Prepare fresh agonist stocks. 3. Test the dye with a known calcium ionophore like ionomycin (B1663694) to ensure it is functional. |
| Inconsistent IC50 values for my antagonist | 1. Compound precipitation at higher concentrations. 2. Assay timing is not optimized (hemi-equilibrium conditions). 3. Variability in cell density. | 1. Check the solubility of your compound in the assay buffer. Consider using a different solvent or lowering the top concentration. 2. Calcium assays are rapid; ensure your antagonist has sufficient pre-incubation time to reach equilibrium with the receptor.[10] 3. Use a consistent cell seeding density for all experiments. |
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High non-specific binding (>30% of total binding) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is sticking to filters or plates. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[11] |
| Low specific binding | 1. Low receptor density in the membrane preparation. 2. Degradation of the receptor or radioligand. 3. Incorrect assay conditions (pH, temperature, incubation time). | 1. Use a cell line with higher B1R expression or prepare membranes from stimulated tissues. 2. Always include protease inhibitors in your homogenization buffer.[11] Store radioligands as recommended and avoid repeated freeze-thaw cycles. 3. Optimize these parameters systematically. Ensure you have reached equilibrium in your incubation. |
| Poor reproducibility between experiments | 1. Inconsistent membrane preparation. 2. Pipetting errors. 3. Degradation of test compounds. | 1. Prepare a large batch of membranes, aliquot, and store at -80°C to ensure consistency across multiple assays.[11] 2. Use calibrated pipettes and be consistent with your technique. 3. Prepare fresh dilutions of your test compounds for each experiment. |
In Vivo Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in animal response to inflammatory agent (e.g., CFA, Carrageenan) | 1. Inconsistent injection volume or location. 2. Variation in animal age, weight, or strain. 3. Stressful animal handling. | 1. Carefully standardize the injection procedure. Use a consistent volume and anatomical landmark for injection. 2. Use animals within a narrow age and weight range from a reputable supplier. 3. Acclimatize animals to the testing environment and handle them gently to minimize stress-induced analgesia.[12] |
| Lack of efficacy of the B1R antagonist | 1. Insufficient dose or target engagement. 2. Poor pharmacokinetic properties (e.g., rapid clearance). 3. Timing of drug administration relative to the inflammatory peak. | 1. Perform a dose-response study. Consider measuring plasma and tissue concentrations of the drug to correlate with efficacy. 2. Conduct a full pharmacokinetic study to determine half-life, Cmax, and AUC. Consider alternative formulation or route of administration.[13] 3. Administer the antagonist at a time point when B1R expression is known to be upregulated in your model (e.g., 24 hours after CFA injection).[14] |
| Unexpected side effects or toxicity | 1. Off-target activity of the antagonist. 2. Vehicle-related toxicity. 3. Metabolite-induced toxicity. | 1. Screen your compound against a panel of common off-target receptors and enzymes. 2. Administer a vehicle-only control group to assess the effects of the formulation. 3. Identify the major metabolites and test them for activity and toxicity. |
Data Presentation: B1R Antagonist Properties
The following tables summarize key quantitative data for selected B1R antagonists to facilitate comparison.
Table 1: In Vitro Potency of Selected B1R Antagonists
| Compound | Antagonist Type | Cell Line | Assay Type | Species | Potency (nM) |
| ELN441958 | Non-peptide | IMR-90 | Radioligand Binding (Ki) | Human | 0.26 |
| IMR-90 | Calcium Mobilization (KB) | Human | 0.12 | ||
| Calcium Mobilization (KB) | Rhesus Monkey | 0.24 | |||
| Calcium Mobilization (KB) | Rat | 1.5 | |||
| Calcium Mobilization (KB) | Mouse | 14 | |||
| PS020990 | Non-peptide | IMR-90 | Radioligand Binding (KI) | Human | 6 |
| IMR-90 | PI Turnover (KBapp) | Human | 0.4 | ||
| IMR-90 | Calcium Mobilization (KBapp) | Human | 17 | ||
| R-715 | Peptide | Rabbit Aorta | Functional Antagonism (pA2) | Rabbit | 8.4-8.5 |
| Human Umbilical Vein | Functional Antagonism (pA2) | Human | 8.4-8.5 | ||
| BI113823 | Non-peptide | Not Specified | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.[4][15][16] Conditions may vary between studies.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Half-life (t1/2) | Oral Bioavailability (%) |
| ELN441958 | Rat | PO | Moderate | High |
| Rhesus Monkey | PO | Moderate | High | |
| R-954 | Rat | IV | 1.9 - 2.7 hours | Not Applicable |
Data compiled from multiple sources.[4] "Moderate" and "High" are qualitative descriptions from the source literature.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the affinity (Ki) of a test compound for the human B1 receptor.
Materials:
-
Membrane preparation from cells expressing human B1R (e.g., IMR-90 cells).
-
Radioligand: [3H]-des-Arg10-kallidin ([3H]-dAK).
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific determinant: High concentration of an unlabeled B1R ligand (e.g., 1 µM dAK).
-
Test compound dilutions.
-
96-well plates, glass fiber filters, and a cell harvester.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific determinant), and competitor binding (radioligand + test compound at various concentrations).
-
Reagent Addition: To each well, add reagents in the following order:
-
50 µL of Binding Buffer (for total binding) OR non-specific determinant OR test compound dilution.
-
50 µL of radioligand ([3H]-dAK) diluted in Binding Buffer to a final concentration near its Kd (e.g., 0.5 nM).
-
150 µL of the membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Model of Inflammatory Pain (CFA Model)
This protocol describes the induction and assessment of mechanical hyperalgesia in rats following Complete Freund's Adjuvant (CFA) injection.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
Complete Freund's Adjuvant (CFA).
-
Test B1R antagonist and vehicle.
-
Electronic von Frey apparatus or calibrated von Frey filaments.
Methodology:
-
Acclimatization: Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment. This includes placing them in the testing chambers and exposing them to the von Frey apparatus.
-
Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal threshold (PWT) for both hind paws using the electronic von Frey. Apply increasing force to the plantar surface of the paw until the rat withdraws its paw. Record the force in grams. Repeat 3-5 times per paw with several minutes between measurements.
-
CFA Induction: Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw (the ipsilateral paw). The other paw serves as the contralateral control.
-
Hyperalgesia Development: Allow 24 hours for inflammation and mechanical hyperalgesia to develop. The PWT of the ipsilateral paw should be significantly reduced.
-
Drug Administration: Administer the B1R antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Measurement: Measure the PWT on both paws at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis:
-
Calculate the mean PWT for each group at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's) to compare the drug-treated group to the vehicle-treated group.
-
The reversal of hyperalgesia is indicated by a significant increase in the PWT of the ipsilateral paw in the drug-treated group compared to the vehicle group.
-
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to B1R antagonist development.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1R Antagonist Development.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. drughunter.com [drughunter.com]
- 8. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In-Vivo Models for Management of Pain [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biophysics-reports.org [biophysics-reports.org]
Troubleshooting low signal-to-noise in Bradykinin B1 receptor antagonist 1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in Bradykinin (B550075) B1 receptor (B1R) antagonist assays, with a focus on addressing low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is the Bradykinin B1 receptor, and why is its expression pattern critical for assay design?
The Bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at very low levels in healthy tissues.[1] Its expression is significantly upregulated in response to tissue injury, inflammation, or the presence of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][3][4][5] This inducible nature is a crucial consideration for any B1R assay. Unlike constitutively expressed receptors like the Bradykinin B2 receptor, cells used for B1R assays often require pre-treatment with an inflammatory stimulus to ensure sufficient receptor expression for a detectable signal.
Q2: I am not detecting a signal in my B1R functional assay. What are the primary causes?
A lack of signal in a B1R functional assay can stem from several factors, primarily related to the receptor's inducible expression and the specific assay conditions.
-
Insufficient Receptor Expression: The most common issue is inadequate B1R expression on the cell surface. Since B1R is inducible, cells may need to be stimulated with agents like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β) for several hours prior to the assay to drive receptor expression.[2][6]
-
Inappropriate Agonist or Concentration: Ensure you are using a selective B1R agonist, such as des-Arg⁹-bradykinin or Lys-des-Arg⁹-bradykinin, at an appropriate concentration.[7] The agonist concentration should ideally be around its EC80 value (the concentration that elicits 80% of the maximal response) to provide a large enough window to detect antagonist activity.
-
Cell Health and Density: Poor cell health or suboptimal cell density can lead to a weak signal. Cells should be healthy and plated at a density that avoids both sparseness (leading to a low total signal) and over-confluency (which can alter cellular responses).[8]
Q3: My B1R antagonist assay has a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise (S/N) ratio can be caused by either a weak signal (low numerator) or high background (high denominator). Here’s a systematic approach to troubleshooting:
-
To Increase the Signal:
-
Optimize Receptor Expression: Titrate the concentration and incubation time of the inducing agent (e.g., IL-1β) to maximize B1R expression without causing cellular stress.
-
Optimize Agonist Concentration: Perform a full agonist dose-response curve to determine the EC50 and EC80 values. Using the EC80 concentration for stimulation in the antagonist assay provides a robust signal window.
-
Increase Cell Number: Gradually increase the number of cells seeded per well. However, be mindful that excessively high cell numbers can sometimes increase background.[8]
-
-
To Decrease the Background (Noise):
-
Check for Constitutive Activity: B1R can exhibit constitutive (agonist-independent) activity, which can elevate background signal.[8][9] If suspected, test for inverse agonists or adjust baseline correction during data analysis.
-
Wash Steps: Ensure that wash steps are sufficient to remove any residual reagents that might contribute to background fluorescence or luminescence.
-
Serum Starvation: If using serum-containing media, endogenous factors could activate the receptor. Performing the assay after a period of serum starvation can help reduce this background.
-
Assay Buffer Composition: Ensure the assay buffer is free of interfering substances. For example, in radioligand binding assays, some buffer components might non-specifically bind the radioligand.
-
Q4: My antagonist shows lower potency than expected, or its effect varies between experiments. What could be the cause?
-
Species Differences: The potency of B1R antagonists can vary significantly between species (e.g., human, rat, mouse).[10] Ensure that the species of the receptor expressed in your cell line matches the intended target of the antagonist.
-
Agonist Concentration: The apparent potency of a competitive antagonist (its IC50) is dependent on the concentration of the agonist used. Higher agonist concentrations will require higher concentrations of the antagonist to achieve the same level of inhibition, shifting the IC50 to the right. Always use a consistent agonist concentration (e.g., EC80) for comparison.
-
Incubation Time: Ensure that the pre-incubation time with the antagonist is sufficient to allow it to reach binding equilibrium with the receptor before adding the agonist. This is particularly important for slow-binding antagonists.
-
Compound Stability: Verify the stability of your antagonist compound in the assay buffer and under the experimental conditions (temperature, light exposure). Degradation of the compound will lead to an underestimation of its potency.
Data Presentation: Bradykinin Receptor Antagonist Affinities
The following tables summarize the binding affinities (Ki) and functional potencies (pA2/pKb or IC50) of selected Bradykinin B1 and B2 receptor antagonists. These values are essential for selecting appropriate tool compounds and for validating assay performance.
| Table 1: Binding Affinities (Ki) of Selected B1R Antagonists | |||
| Antagonist | Receptor Target | Ki (nM) | Species |
| Compound A | Human B1R | 0.016 | Human |
| Compound A | Rabbit B1R | 0.050 | Rabbit |
| Compound A | Dog B1R | 0.56 | Dog |
| Compound A | Rat B1R | 29 | Rat |
| PS020990 | Human B1R | 6 | Human |
| ELN441958 | Human B1R | 0.26 | Human |
Data compiled from multiple sources.[10][11][12] Ki values represent the inhibition constant for binding, with lower values indicating higher affinity.
| Table 2: Functional Potency of Selected B1R and B2R Antagonists | ||||
| Antagonist | Receptor Target | Potency Value | Value | Assay Type |
| R-715 | B1R | pA2 | 8.4-8.5 | Isolated Human Umbilical Vein |
| R-954 | B1R | pA2 | 8.4-8.6 | Isolated Human Umbilical Vein |
| ELN441958 | Human B1R | K_B_ (nM) | 0.12 | Calcium Mobilization |
| ELN441958 | Rhesus Monkey B1R | K_B_ (nM) | 0.24 | Calcium Mobilization |
| ELN441958 | Rat B1R | K_B_ (nM) | 1.5 | Calcium Mobilization |
| ELN441958 | Mouse B1R | K_B_ (nM) | 14 | Calcium Mobilization |
| Icatibant (HOE 140) | B2R | pA2 | 9.28 | Various Functional Assays |
Data compiled from multiple sources.[1][10] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. K_B_ is the equilibrium dissociation constant of the antagonist.
Visualizing Workflows and Pathways
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 Receptor is primarily coupled to Gq and Gi proteins.[13] Upon activation by its agonist (des-Arg⁹-BK), the Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key second messenger measured in many functional assays.[14][15][16]
Troubleshooting Logic for Low Signal-to-Noise
This decision tree outlines a systematic approach to diagnosing and resolving low signal-to-noise issues in a B1R antagonist assay.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test antagonist by measuring its ability to compete with a fixed concentration of a radiolabeled B1R ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human B1R.
-
Radioligand: [³H]des-Arg¹⁰-kallidin or another suitable B1R-selective radioligand.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled B1R antagonist (e.g., des-Arg⁹[Leu⁸]-BK) to determine non-specific binding.[17]
-
Test Antagonist: Serial dilutions of the compound to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid & Counter.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist. In a 96-well plate, add assay buffer, the test antagonist dilutions, and controls (buffer only for total binding; 10 µM unlabeled ligand for non-specific binding).
-
Reaction: Add the radioligand to each well at a final concentration near its Kd (e.g., 0.35 nM [³H]des-Arg¹⁰-BK).[17] Initiate the reaction by adding the membrane preparation (e.g., 10-50 µg protein/well).
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[17]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto the PEI-soaked glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by a B1R agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human B1R.
-
Inducing Agent (if necessary): IL-1β or another appropriate stimulus to upregulate B1R expression.
-
Calcium-sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a similar fluorescent calcium indicator.
-
B1R Agonist: des-Arg⁹-bradykinin.
-
Test Antagonist: Serial dilutions of the compound to be tested.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Receptor Induction: If required, treat the cells with an inducing agent (e.g., IL-1β) for a predetermined optimal time (e.g., 6 hours) to ensure sufficient B1R expression.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the serial dilutions of the test antagonist to the appropriate wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Signal Detection: Place the plate in the fluorescence reader. Establish a stable baseline reading.
-
Agonist Stimulation: Use the instrument's injector to add the B1R agonist (at its pre-determined EC80 concentration) to all wells simultaneously.
-
Measurement: Immediately begin measuring the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The antagonist's effect is measured as the percent inhibition of the agonist-induced calcium response. Plot the percent inhibition against the log concentration of the antagonist to determine its IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin B1 receptor up-regulation by interleukin-1beta and B1 agonist occurs through independent and synergistic intracellular signaling mechanisms in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. GPCRs and signal transducers: interaction stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin B1 receptor expression and function on T lymphocytes in active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin receptor B1 Cell Line – Cells Online [cells-online.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 15. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing dosage and administration of Bradykinin B1 receptor antagonist 1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bradykinin (B550075) B1 receptor (B1R) antagonists in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My B1R antagonist shows lower than expected efficacy in my animal model. What are the possible reasons?
A1: Several factors could contribute to reduced efficacy:
-
Insufficient B1R Expression: The B1R is an inducible receptor, with low expression in normal tissues.[1][2] Its expression is upregulated in response to tissue injury, inflammation, or cytokines.[1][2][3] Ensure your experimental model has sufficient B1R induction. For example, inflammation can be induced using lipopolysaccharide (LPS) or Freund's adjuvant.[4][5]
-
Antagonist Degradation: Some peptide-based B1R antagonists can be susceptible to degradation by peptidases in vivo.[6] Consider using antagonists designed for higher stability.[6][7]
-
Partial Agonist Activity: Some B1R antagonists, particularly earlier generation peptide antagonists, may exhibit partial agonist effects, especially at certain concentrations.[6][8] This can lead to a narrow therapeutic window.
-
Pharmacokinetics: The route of administration, dosage, and bioavailability of the antagonist are critical.[9] Ensure the chosen dosage and administration route are appropriate for the specific antagonist and animal model, as outlined in the data tables below.
-
Timing of Administration: The timing of antagonist administration relative to the inflammatory stimulus or injury is crucial. For instance, in a focal brain injury model, administration of the B1R antagonist R-715 one hour after the lesion was shown to be effective.[10]
Q2: I am observing unexpected side effects or off-target activity. What could be the cause?
A2: While specific B1R antagonists are designed for high selectivity, off-target effects can occur.
-
Metabolism to Active Fragments: Some older B2R antagonists could be metabolized into fragments that act on the B1R, leading to a lack of selectivity.[6]
-
PXR Activation: Some non-peptide antagonists may have the potential for P450 induction via Pregnane X Receptor (PXR) activation.[9] It is advisable to select antagonists with minimal PXR activity.[9]
-
Vehicle Effects: Ensure that the vehicle used to dissolve and administer the antagonist is inert and does not produce confounding effects in your model.
Q3: What is a suitable vehicle for administering my B1R antagonist?
A3: The choice of vehicle depends on the antagonist's solubility and the intended route of administration. For the non-peptide antagonist BI 113823, a vehicle of 0.5% Natrosol + 0.01% TWEEN80 has been used for oral administration in rats.[2] For other antagonists, sterile saline or phosphate-buffered saline (PBS) are common choices for intravenous or subcutaneous injections, provided the compound is soluble. Always refer to the manufacturer's instructions or relevant literature for the specific antagonist you are using.
Q4: How can I confirm that the B1R is upregulated in my experimental model?
A4: You can verify B1R upregulation at the gene or protein level. Gene expression analysis (e.g., qPCR) can be performed on tissues of interest to measure B1R mRNA levels.[5][10] Immunohistochemistry or Western blotting can be used to detect increased B1R protein expression in the affected tissues.
Quantitative Data Summary
Table 1: In Vivo Dosages of Selected Bradykinin B1 Receptor Antagonists
| Antagonist Name | Animal Model | Dosage | Administration Route | Experimental Context | Reference |
| des-Arg9[Leu8]bradykinin | Rat, Mouse | 30 nmol/kg | i.v. or s.c. | Carrageenan-induced hyperalgesia, Formalin test | [8] |
| des-Arg9,Leu8-BK | Rat | 200 nmol kg-1 | i.v. | UV irradiation-induced thermal hyperalgesia | [11] |
| R-715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Mouse | Not specified, but used 1h post-lesion | Not specified | Focal cryolesion of the parietal cortex | [10] |
| BI 113823 | Rat | 30 mg/kg | p.o. (oral) | Experimental myocardial infarction | [2] |
| BI 113823 | Rat | Not specified | oral or intrathecal | Complete Freund's adjuvant (CFA)-induced hyperalgesia | [5] |
Experimental Protocols
Protocol 1: Induction of Inflammatory Hyperalgesia with Complete Freund's Adjuvant (CFA) and Assessment of B1R Antagonist Efficacy
This protocol is based on methodologies described in studies investigating the effects of B1R antagonists on inflammatory pain.[5]
1. Animal Model:
- Species: Wistar rats.[5]
- Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Inflammation:
- Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[5]
- A saline injection in the contralateral paw can serve as a control.
- Allow 24 hours for the development of inflammation and hyperalgesia.[5]
3. B1R Antagonist Administration:
- Prepare the B1R antagonist (e.g., BI113823) in a suitable vehicle.
- Administer the antagonist via the desired route (e.g., orally or intrathecally).[5]
- Administer a vehicle-only control to another group of animals.
4. Assessment of Mechanical Hyperalgesia:
- Use a von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus.
- Record baseline measurements before CFA injection and at various time points after antagonist administration.
- A significant increase in the paw withdrawal threshold in the antagonist-treated group compared to the vehicle group indicates efficacy.
5. (Optional) Confirmation of B1R Upregulation:
- At the end of the experiment, harvest relevant tissues (e.g., dorsal root ganglia, spinal cord, paw tissue).
- Perform qPCR or immunohistochemistry to confirm the upregulation of B1R expression in the inflamed tissues.[5]
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of bradykinin B1 receptors in vivo in a model of ultra-violet irradiation-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for Preclinical Bradykinin B1 Receptor Antagonist Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of translating preclinical data for Bradykinin (B550075) B1 receptor (B1R) antagonists. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during in vitro and in vivo experimentation.
The B1R is an inducible G-protein coupled receptor (GPCR) that is upregulated in response to tissue injury and inflammation, making it a promising therapeutic target for chronic pain and inflammatory diseases.[1] However, the translation of preclinical findings for B1R antagonists into clinical success has been challenging.[2] This resource aims to equip researchers with the knowledge to design robust experiments, interpret data accurately, and anticipate translational hurdles.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments in a user-friendly question-and-answer format.
FAQs
-
Q1: Why am I observing a significant discrepancy in the potency of my B1R antagonist between rodent and primate cell lines?
-
A1: This is a common issue due to species-specific differences in B1R orthologs.[3] For example, the non-peptide antagonist ELN441958 is approximately 120-fold more potent at primate B1 receptors compared to rodent receptors.[4][5] It is crucial to characterize the potency of your antagonist across relevant species early in development. Some peptide antagonists, while potent, may also exhibit partial agonistic effects in certain species, such as the mouse.[6]
-
-
Q2: My B1R antagonist shows excellent in vitro efficacy but fails to demonstrate a significant effect in my in vivo inflammation model. What are the potential reasons?
-
A2: Several factors could contribute to this disconnect. Poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, can prevent the antagonist from reaching the target tissue at a sufficient concentration.[7][8] For instance, the peptide antagonist R-954 has a reported half-life of 1.9-2.7 hours in rats.[9][10] Additionally, the chosen animal model may not fully recapitulate the human disease pathology, or the timing and route of administration may not be optimal.[11] It is also important to confirm target engagement in your in vivo model.
-
-
Q3: I am seeing high variability in my in vivo pain model results. How can I reduce this?
-
A3: In vivo pain models, such as the Complete Freund's Adjuvant (CFA) model, can have inherent variability. Ensure consistent induction of inflammation and standardized methods for assessing pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia).[12] Proper randomization of animals and blinding of observers are critical to minimize bias. Additionally, consider the genetic background and sex of the animals, as these can influence pain responses.
-
-
Q4: What are the key considerations when choosing a radioligand for my B1R binding assay?
-
A4: Select a radioligand with high affinity and specificity for the B1R. Ensure low non-specific binding and that the assay is conducted at equilibrium.[13][14] The choice of radioligand can also be species-dependent. For example, [35S]compound A, a nonpeptide antagonist, is suitable for human, rabbit, and dog B1 receptors but not for the rat receptor due to low affinity.[15]
-
-
Q5: My calcium mobilization assay is showing a weak or no signal in response to a known B1R agonist. What should I check?
-
A5: First, confirm the expression and functionality of the B1R in your cell line, as B1R is often inducible. Ensure the cells have been properly loaded with the calcium-sensitive dye and that the dye has not leaked out. Optimize cell density and agonist concentration. Also, verify the coupling of the B1R to the Gq pathway in your specific cell system, as this is necessary for calcium mobilization.
-
Data Presentation
The following tables summarize key quantitative data for selected Bradykinin B1 receptor antagonists from preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Potency of B1R Antagonists
| Antagonist | Species | Assay Type | Receptor | Ki (nM) | KB/IC50 (nM) | Reference |
| R-715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Human | Radioligand Binding | B1 | - | - | [6] |
| Rabbit | Radioligand Binding | B1 | - | - | [6] | |
| ELN441958 | Human | Radioligand Binding | B1 | 0.26 ± 0.02 | 0.12 ± 0.02 | [4][16] |
| Rhesus Monkey | Calcium Mobilization | B1 | - | 0.24 ± 0.01 | [4][16] | |
| Rat | Calcium Mobilization | B1 | - | 1.5 ± 0.4 | [4][16] | |
| Mouse | Calcium Mobilization | B1 | - | 14 ± 4 | [4][16] | |
| Compound A | Human | Radioligand Binding | B1 | 0.016 | - | [15] |
| Rabbit | Radioligand Binding | B1 | 0.050 | - | [15] | |
| Dog | Radioligand Binding | B1 | 0.56 | - | [15] | |
| Rat | Radioligand Binding | B1 | 29 | - | [15] |
Table 2: Preclinical Pharmacokinetic Parameters of B1R Antagonists
| Antagonist | Species | Route of Administration | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| R-954 | Rat | Intravenous | 1.9 - 2.7 h | Not Reported | [9][10] |
| ELN441958 | Rat | Oral | Moderate | High | [4][16] |
| Rhesus Monkey | Oral | Moderate | High | [4][16] | |
| Compound 7g | Rat | Oral | Not Reported | Excellent | [7] |
| Dog | Oral | Not Reported | Excellent | [7] | |
| Rhesus Monkey | Oral | Not Reported | Excellent | [7] |
Table 3: In Vivo Efficacy of B1R Antagonists
| Antagonist | Animal Model | Efficacy Endpoint | Result | Reference |
| R-954 | Murine Endometriosis Model | Cyst size and weight, inflammatory mediators, angiogenic factors | Significant reduction | [17] |
| ELN441958 | Rhesus Monkey Carrageenan-induced Thermal Hyperalgesia | Reduction of hyperalgesia | ED50 ≈ 3 mg/kg s.c. | [4][16] |
| BI113823 | Rat CFA-induced Mechanical Hyperalgesia | Reduction of hyperalgesia | Significant reduction with oral or intrathecal administration | [18] |
| des-Arg9[Leu8]-bradykinin | Murine Bone Cancer Pain Model | Reduction of pain-related behaviors | Effective at early and advanced stages | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in experimental design and execution.
1. Radioligand Binding Assay for Bradykinin B1 Receptor
-
Objective: To determine the binding affinity (Kd) of a radioligand and the binding affinity (Ki) of a competing antagonist to the B1 receptor.
-
Materials:
-
Cell membranes expressing the B1 receptor.
-
Radioligand (e.g., [3H]desArg10-kallidin, [35S]compound A).
-
Unlabeled antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the serially diluted antagonist.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the antagonist and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To measure the ability of a B1R antagonist to inhibit agonist-induced intracellular calcium release.
-
Materials:
-
Cells expressing the B1 receptor (e.g., IMR-90, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1R agonist (e.g., des-Arg9-bradykinin).
-
B1R antagonist.
-
Assay buffer.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the B1R antagonist at various concentrations and incubate for a predetermined time.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the B1R agonist and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
3. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia Model
-
Objective: To evaluate the in vivo efficacy of a B1R antagonist in reducing inflammatory pain.
-
Materials:
-
Complete Freund's Adjuvant (CFA).
-
Rodents (rats or mice).
-
B1R antagonist.
-
Vehicle control.
-
Equipment for assessing nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).
-
-
Procedure:
-
Establish baseline nociceptive thresholds for each animal.
-
Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.
-
Allow inflammation and hyperalgesia to develop (typically 24-48 hours).
-
Administer the B1R antagonist or vehicle via the desired route (e.g., oral, subcutaneous).
-
At various time points after drug administration, measure the mechanical and/or thermal withdrawal thresholds of the inflamed and contralateral paws.
-
A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Mandatory Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin B1 antagonists: biphenyl SAR studies in the cyclopropanecarboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The translational challenge in the development of new and effective therapies for endometriosis: a review of confidence from published preclinical efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol refinement for consistent results with Bradykinin B1 receptor antagonist 1
Welcome to the technical support center for Bradykinin (B550075) B1 receptor (B1R) antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful application of B1R antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Bradykinin B1 receptor antagonist 1?
A1: this compound is a competitive antagonist that selectively binds to the Bradykinin B1 receptor.[1][2] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[3][4][5] Its natural agonist is des-Arg(9)-bradykinin, a metabolite of bradykinin.[2] Upon activation, the B1R couples to G-proteins, initiating intracellular signaling cascades that lead to increased intracellular calcium concentrations and subsequent pro-inflammatory and nociceptive responses.[5][6] By blocking the binding of des-Arg(9)-bradykinin, B1R antagonist 1 prevents these downstream effects.[2]
Q2: Under what conditions is the Bradykinin B1 receptor expressed?
A2: The Bradykinin B1 receptor is inducible, meaning its expression is low in normal physiological conditions but is upregulated by inflammatory mediators such as cytokines, endotoxins, and tissue injury.[3][7][8] This inducible nature makes it a key target in chronic inflammatory and pain states.[4][8]
Q3: What are the key therapeutic applications for B1 receptor antagonists?
A3: Due to their role in inflammation and pain, B1 receptor antagonists are being investigated for a variety of conditions. These include chronic pain, neuropathic pain, inflammatory pain, diabetic complications, and cardiovascular diseases.[1][4][9] By blocking the B1 receptor, these antagonists can reduce the sensitization of nerve endings and mitigate inflammatory responses.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent antagonist potency (IC50 values) between assays. | Cell line variability: Different cell lines may have varying levels of B1 receptor expression, leading to discrepancies in antagonist potency. | Confirm target expression: Use qPCR or Western blotting to verify and standardize the B1 receptor expression levels in your chosen cell line. |
| Assay conditions: Suboptimal assay conditions, such as buffer composition, temperature, or incubation times, can affect antagonist binding and potency. | Optimize assay parameters: Systematically vary assay conditions to determine the optimal parameters for your specific cell line and antagonist. | |
| Ligand bias: The antagonist may exhibit biased agonism, preferentially inhibiting one signaling pathway over another. | Use multiple functional readouts: Measure both proximal (e.g., G-protein activation) and distal (e.g., gene expression) signaling events to fully characterize the antagonist's profile. | |
| High background signal in functional assays. | Endogenous receptor activity: Some cell lines may have high constitutive (basal) activity of the B1 receptor, leading to a high background signal. | Use inverse agonists: If high basal activity is suspected, consider using an inverse agonist to reduce the background signal. |
| Non-specific binding: The antagonist or other assay components may bind non-specifically to the cells or plate, causing a high background. | Optimize blocking agents: Increase the concentration or try different blocking agents (e.g., BSA) in your assay buffer. | |
| Autofluorescence: In fluorescence-based assays, cells or compounds may exhibit autofluorescence. | Check for autofluorescence: Before running the assay, measure the fluorescence of unprocessed, fixed tissue and of the compound alone. | |
| Partial agonism observed with the antagonist. | Compound properties: Some B1 receptor antagonists, particularly older peptide-based ones like des-Arg9[Leu8]bradykinin, are known to exhibit partial agonist activity in certain species or receptor subtypes.[10] | Select a pure antagonist: Whenever possible, use newer, non-peptide antagonists that have been characterized as pure antagonists with no residual agonist activity.[10] |
| Receptor overexpression: High levels of receptor expression can sometimes reveal partial agonist activity that is not apparent at lower expression levels. | Use a cell line with controlled receptor expression: Employ an inducible expression system to control the level of B1 receptor expression. | |
| Difficulty in translating in vitro findings to in vivo models. | Pharmacokinetics and bioavailability: The antagonist may have poor oral bioavailability or be rapidly metabolized in vivo. | Characterize pharmacokinetic properties: Determine the antagonist's pharmacokinetic profile to select an appropriate dosing regimen and route of administration. |
| Off-target effects: The antagonist may interact with other receptors or targets in vivo, leading to unexpected effects. For example, des-Arg9-[Leu8]bradykinin has been shown to also act as an antagonist at the angiotensin AT1 receptor.[11] | Perform selectivity profiling: Test the antagonist against a panel of other receptors and targets to identify potential off-target activities. |
Experimental Protocols & Data
Bradykinin B1 Receptor Signaling Pathway
The activation of the Bradykinin B1 receptor by its agonist, des-Arg(9)-bradykinin, triggers a cascade of intracellular events. As a G-protein coupled receptor, it primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses, including the activation of inflammatory and pain pathways.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Key Experimental Methodologies
This assay is used to determine the binding affinity of the antagonist for the B1 receptor.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant Bradykinin B1 receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled B1 receptor agonist (e.g., [3H] des-Arg10-BK) and varying concentrations of the B1R antagonist 1.
-
Incubation: Incubate for 60 minutes at room temperature.[7]
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.
This functional assay measures the ability of the antagonist to block the agonist-induced increase in intracellular calcium.
Protocol:
-
Cell Seeding: Seed cells expressing the B1 receptor into a 96-well black-walled, clear-bottom plate and grow overnight.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[12][13]
-
Antagonist Incubation: Add varying concentrations of B1R antagonist 1 to the wells and incubate for a specified period.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).[13][14]
-
Agonist Addition: Inject a solution of a B1 receptor agonist (e.g., des-Arg(9)-bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).[15]
-
Fluorescence Measurement: Measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well and calculate the inhibitory effect of the antagonist.
Caption: Calcium Mobilization Assay Workflow.
This model is used to assess the analgesic efficacy of the B1R antagonist 1 in a setting of chronic inflammation.
Protocol:
-
Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of a rodent (e.g., Wistar rat).[16]
-
Hyperalgesia Assessment (Baseline): 24 hours after CFA injection, measure the baseline mechanical hyperalgesia using von Frey filaments.[16]
-
Antagonist Administration: Administer B1R antagonist 1 orally or intrathecally.[16]
-
Post-treatment Assessment: At various time points after antagonist administration, re-assess mechanical hyperalgesia.
-
Data Analysis: Compare the withdrawal thresholds before and after antagonist treatment to determine its effect on inflammatory pain.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Bradykinin B1 receptor antagonists from published studies.
Table 1: In Vitro Binding Affinities and Potencies
| Antagonist | Receptor | Assay Type | Species | Affinity (Ki) / Potency (IC50/pA2) | Reference |
| BI-113823 | B1 | Radioligand Binding | Human | 5.3 nM (Ki) | [2] |
| BI-113823 | B1 | Radioligand Binding | Rat | 13.3 nM (Ki) | [2] |
| BI-113823 | B1 | cAMP Formation | - | 19.1 nM (IC50) | [2] |
| R-715 | B1 | Functional Assay | - | 8.49 (pA2) | |
| des-Arg9-[Leu8]bradykinin | AT1 | Radioligand Binding | Rat | 1.1 +/- 0.4 µM (Ki) | [11] |
| des-Arg9-[Leu8]bradykinin | AT2 | Radioligand Binding | Lamb | 0.3 +/- 0.1 µM (Ki) | [11] |
Table 2: In Vivo Efficacy Data
| Antagonist | Model | Species | Dose & Route | Effect | Reference |
| R-715 | Focal Cryolesion (Brain Injury) | Mouse | 1h post-lesion | Reduced lesion volume from 12.2+/-6.1 mm³ to 2.6+/-1.4 mm³ | [1] |
| R-715 | Streptozotocin-induced diabetic hyperalgesia | Mouse | 400 µg/kg, i.p., twice daily for 7 days | Significantly attenuated thermal hyperalgesia | [9] |
| BI-113823 | CFA-induced mechanical hyperalgesia | Wistar Rat | Oral or intrathecal | Reduced mechanical hyperalgesia | [16] |
| BI-113823 | Sepsis (Cecal Ligation and Puncture) | Rat | - | Improved 7-day survival rate | [17] |
Note: This technical support center is intended for research purposes only. The information provided is based on publicly available scientific literature and should be adapted to specific experimental conditions. Always refer to the original publications for detailed methodologies.
References
- 1. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bradykinin B1 receptor antagonist 1 versus B2 receptor antagonist in pain models
For Researchers, Scientists, and Drug Development Professionals
Bradykinin (B550075), a potent inflammatory mediator, plays a crucial role in the generation of pain through the activation of two distinct G-protein coupled receptors: the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R). While both receptors are implicated in nociception, their differential expression, regulation, and signaling pathways present unique opportunities for targeted analgesic therapies. This guide provides an objective comparison of B1R and B2R antagonists in preclinical pain models, supported by experimental data, detailed protocols, and pathway visualizations.
Differentiating B1 and B2 Receptors in Pain Signaling
The B2R is constitutively expressed in various tissues and is primarily responsible for the acute pain and vascular responses associated with the immediate release of bradykinin following tissue injury.[1][2] In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues.[2][3][4] Its expression is significantly upregulated in response to tissue injury, inflammation, and nerve damage, making it a key player in chronic pain states.[3][4][5][6]
Bradykinin is the primary endogenous ligand for the B2R. Its metabolite, des-Arg⁹-bradykinin, is the preferential agonist for the B1R.[1][4] This fundamental difference in ligand preference and receptor expression patterns forms the basis for the distinct therapeutic potential of their respective antagonists.
Signaling Pathways
Both B1 and B2 receptors are G-protein coupled receptors that, upon activation, can trigger similar intracellular signaling cascades, primarily through Gq/11, leading to the activation of phospholipase C (PLC).[7] This initiates a cascade that results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[8] These events ultimately lead to the sensitization and activation of nociceptive ion channels, such as TRPV1 and TRPA1, on sensory neurons, contributing to hyperalgesia and allodynia.[7]
Below are diagrams illustrating the generalized signaling pathways for both B1 and B2 receptors.
Comparative Efficacy in Preclinical Pain Models
The differential roles of B1R and B2R in acute versus chronic pain are reflected in the efficacy of their respective antagonists in various animal models.
Inflammatory Pain
In models of acute inflammation, B2R antagonists have demonstrated significant analgesic effects.[9] However, in persistent inflammatory states, B1R expression is induced, and antagonists targeting this receptor show marked efficacy.[3][9]
| Model | Antagonist | Receptor Target | Dose & Route | Key Findings | Reference |
| Carrageenan-induced Paw Edema (Rat) | des-Arg⁹[Leu⁸]bradykinin | B1R | 30 nmol/kg i.v. or s.c. | Inhibited hyperalgesia. | [10] |
| Carrageenan-induced Paw Edema (Mouse) | Bk2r-/- (genetic knockout) | B2R | N/A | Absent hyperalgesia. | [10] |
| Complete Freund's Adjuvant (CFA)-induced Hyperalgesia (Rat) | BI113823 | B1R | Oral or Intrathecal | Reduced mechanical hyperalgesia. | [5] |
| Formalin Test (Rat) | des-Arg⁹,(Leu⁸)-BK | B1R | 0.03-0.3 mg/kg | Antinociceptive effects in both phases. | [11] |
| Formalin Test (Rat) | HOE 140 | B2R | 0.1-1.0 µmol/kg | Tended to increase nociceptive responding. | [11] |
Neuropathic Pain
Neuropathic pain models, which mimic chronic pain states resulting from nerve injury, have highlighted the importance of both B1 and B2 receptors. Studies suggest that both receptor types are upregulated following nerve damage.[12]
| Model | Antagonist | Receptor Target | Dose & Route | Key Findings | Reference |
| Partial Sciatic Nerve Ligation (Rat) | LF22-0542 | B1R | 10 mg/kg, s.c. | Blocked thermal hyperalgesia; no effect on tactile or cold allodynia. | [12] |
| Partial Sciatic Nerve Ligation (Rat) | LF16-0687 | B2R | 3 mg/kg, s.c. | Blocked thermal hyperalgesia; no effect on tactile or cold allodynia. | [12] |
| Diabetic Neuropathy (Rat) | B1R antagonist | B1R | N/A | Effective in preventing heat hyperalgesia. | [7] |
| Brachial Plexus Avulsion (Mouse) | B1R knockout | B1R | N/A | Prolonged resistance to heat hyperalgesia. | [7] |
| Brachial Plexus Avulsion (Mouse) | B2R knockout | B2R | N/A | No prolonged resistance to heat hyperalgesia. | [7] |
Postoperative Pain
Interestingly, in a rat model of incisional pain, neither B1 nor B2 receptor antagonists showed analgesic effects, suggesting that the mechanisms underlying this type of pain may be distinct from those in inflammatory or neuropathic models.[13][14]
| Model | Antagonist | Receptor Target | Dose & Route | Key Findings | Reference |
| Plantar Incision (Rat) | des-Arg(8), Leu(8)-bradykinin (dALBK) | B1R | 0.1-3.0 mg/kg, IV | No effect on mechanical or heat hypersensitivity. | [13] |
| Plantar Incision (Rat) | HOE-140 | B2R | 0.1-3.0 mg/kg, IV | No effect on mechanical or heat hypersensitivity. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for common pain models used to evaluate bradykinin receptor antagonists.
Carrageenan-Induced Inflammatory Pain
This model is widely used to assess the effects of anti-inflammatory and analgesic compounds on acute inflammation and hyperalgesia.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This surgical model induces long-lasting neuropathic pain behaviors, including allodynia and hyperalgesia.
Conclusion
The evidence from preclinical pain models suggests a clear divergence in the therapeutic utility of B1R and B2R antagonists.
-
B2R antagonists are more effective in models of acute inflammatory pain , consistent with the constitutive expression of the B2R.
-
B1R antagonists show significant promise for chronic inflammatory and neuropathic pain states , owing to the upregulation of the B1R in these conditions.[3][5][9] The inducible nature of the B1R makes it an attractive therapeutic target, as antagonists are less likely to interfere with normal physiological processes.[3][6]
The choice between targeting B1R or B2R should be guided by the specific pain etiology. For acute inflammatory pain, a B2R antagonist may be more appropriate. For chronic pain conditions with an inflammatory or neuropathic component, a B1R antagonist represents a more targeted approach. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of these antagonists in human pain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Some new insights into the molecular mechanisms of pain perception [jci.org]
- 9. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulus properties and antinociceptive effects of selective bradykinin B1 and B2 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin antagonists have no analgesic effect on incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bradykinin Antagonists Have No Analgesic Effect on Incisional Pain | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Non-Peptide Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor, a G-protein coupled receptor, is a key player in the body's response to inflammation and chronic pain. Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammatory mediators, making it a highly attractive target for therapeutic intervention in a variety of pathological conditions.[1][2][3] The development of non-peptide antagonists for the B1 receptor represents a significant advancement, offering improved metabolic stability and oral bioavailability over their peptide-based predecessors.[2][4]
This guide provides a comparative overview of the efficacy of several non-peptide Bradykinin B1 receptor antagonists, supported by experimental data from in vitro and in vivo studies.
Quantitative Comparison of Antagonist Efficacy
The following table summarizes the in vitro potency and selectivity of various non-peptide Bradykinin B1 receptor antagonists. The data is presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or pA2 values, which are all measures of antagonist potency. Lower values generally indicate higher potency.
| Antagonist | Species/Cell Line | Assay Type | Potency (nM) | Selectivity (vs. B2 Receptor) | Reference |
| ELN441958 | Human (IMR-90 fibroblasts) | Radioligand Binding (Ki) | 0.26 ± 0.02 | Highly selective (no antagonism of bradykinin-induced calcium mobilization) | [5] |
| Human | Calcium Mobilization (KB) | 0.12 ± 0.02 | ~120-fold more potent for primate vs. rodent B1 receptors | [5] | |
| Rhesus Monkey | Calcium Mobilization (KB) | 0.24 ± 0.01 | [5] | ||
| Rat | Calcium Mobilization (KB) | 1.5 ± 0.4 | [5] | ||
| Mouse | Calcium Mobilization (KB) | 14 ± 4 | [5] | ||
| SSR240612 | Human (MRC5 fibroblasts) | Radioligand Binding (Ki) | 0.48 | 500- to 1000-fold | [6][7][8] |
| Human (HEK cells) | Radioligand Binding (Ki) | 0.73 | [6][7][8] | ||
| Human (MRC5 fibroblasts) | Inositol Phosphate Formation (IC50) | 1.9 | [7][8] | ||
| Rabbit (aorta) | Contraction Assay (pA2) | 8.9 | [8] | ||
| Rat (ileum) | Contraction Assay (pA2) | 9.4 | [8] | ||
| BI113823 | Human | Radioligand Binding (Ki) | 5.3 | No affinity for B2 receptor (IC50 > 10,000 nM) | [9][10] |
| Rat | Radioligand Binding (Ki) | 13.3 | [9][10] | ||
| cAMP Formation (IC50) | 19.1 | [9][10] | |||
| Cellular Assay (IC50) | 6.97 | [1] | |||
| R-715 | Rabbit (aorta) | Functional Assay (pA2) | 8.49 | No activity at B2 receptors | |
| Human (umbilical vein) | Functional Assay (pA2) | 8.40 - 8.5 | [11] | ||
| NVP-SAA164 | Human (HEK293 cells) | Radioligand Binding (Ki) | 8 | Not specified, but inactive against inflammatory pain in wild-type mice | [12] |
| Human (Cos-7 cells) | Calcium Mobilization (IC50) | 33 | [12] | ||
| Compound A | Human (CHO cells) | Radioligand Binding (Ki) | 0.016 | Inactive at 10 µM at human B2 receptor | [13] |
| Rabbit (CHO cells) | Radioligand Binding (Ki) | 0.050 | [13] | ||
| Dog (CHO cells) | Radioligand Binding (Ki) | 0.56 | [13] | ||
| Rat (CHO cells) | Radioligand Binding (Ki) | 29 | [13] | ||
| PS020990 | Human (IMR-90 cells) | Radioligand Binding (KI) | 6 ± 1 | > 1000-fold specific for B1 vs. a variety of other receptors | [14] |
| Human (IMR-90 cells) | Phosphatidylinositol Turnover (KBapp) | 0.4 ± 0.2 | [14] | ||
| Human (IMR-90 cells) | Calcium Mobilization (KBapp) | 17 ± 2 | [14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these antagonists, the following diagrams illustrate the Bradykinin B1 receptor signaling pathway and a typical experimental workflow.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1 Antagonist Evaluation.
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the B1 receptor, allowing for the determination of the antagonist's binding affinity (Ki).
-
Cell/Membrane Preparation: Membranes are prepared from cells endogenously expressing the human B1 receptor (e.g., IMR-90 human lung fibroblasts) or from cell lines engineered to overexpress the recombinant human B1 receptor (e.g., HEK293 or CHO cells).[5][8][13][14] Cells are typically grown to confluence, harvested, and homogenized in a cold lysis buffer. The membrane fraction is then isolated by centrifugation.[15]
-
Radioligand: A commonly used radioligand is [3H]des-Arg(10)-kallidin ([3H]DAKD) or [3H]Lys(0)-des-Arg(9)-BK.[5][8]
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand at a concentration at or below its Kd value.
-
Add varying concentrations of the non-peptide antagonist.
-
Incubate the mixture to allow for binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[12][15]
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.[15]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a B1 receptor agonist.
-
Cell Lines: IMR-90 cells or other cell lines expressing the B1 receptor are used.[5]
-
Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the non-peptide antagonist.
-
Stimulate the cells with a B1 receptor agonist, such as des-Arg(10)-kallidin (DAKD).[5]
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader.
-
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50 or KB) is determined.
In Vivo Efficacy Model: Carrageenan-Induced Thermal Hyperalgesia
This animal model is used to assess the analgesic efficacy of B1 receptor antagonists in a model of inflammatory pain.
-
Animal Model: Typically performed in rats or mice.
-
Procedure:
-
Induce inflammation and hyperalgesia by injecting carrageenan into the plantar surface of the hind paw.
-
Administer the non-peptide B1 receptor antagonist either before or after the carrageenan injection, via an appropriate route (e.g., oral, subcutaneous).[5]
-
Measure the thermal pain threshold at various time points using a plantar test apparatus. This involves applying a radiant heat source to the paw and measuring the latency to paw withdrawal.
-
-
Data Analysis: The effect of the antagonist on reversing or preventing the carrageenan-induced decrease in paw withdrawal latency is quantified. The dose required to produce a 50% reversal of hyperalgesia (ED50) can be calculated.[5]
Conclusion
The non-peptide Bradykinin B1 receptor antagonists presented in this guide demonstrate high potency and selectivity in a range of in vitro and in vivo models. The availability of these tool compounds has been instrumental in elucidating the role of the B1 receptor in various disease states. The continued development and optimization of non-peptide B1 antagonists hold significant promise for the future treatment of chronic pain and inflammatory disorders.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Non-peptide antagonists for kinin B1 receptors: new insights into their therapeutic potential for the management of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide antagonists of neuropeptide receptors: tools for research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SSR240612 | Bradykinin Receptor | TargetMol [targetmol.com]
- 8. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Unveiling the Analgesic Potential: A Comparative Guide to Bradykinin B1 Receptor Antagonists In Vivo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo analgesic effects of Bradykinin (B550075) B1 (B1R) receptor antagonists, benchmarked against other therapeutic alternatives. This document synthesizes experimental data to illuminate the therapeutic promise of targeting the B1R for pain management.
Bradykinin, a potent inflammatory mediator, exerts its effects through two main receptors: B1 and B2. While the B2 receptor is constitutively expressed and involved in acute pain, the B1 receptor is upregulated in response to tissue injury and inflammation, making it a key target for chronic pain conditions.[1][2][3] Bradykinin B1 receptor antagonists are being investigated as a novel class of analgesics with the potential to treat persistent inflammatory and neuropathic pain.[3][4]
Mechanism of Action: The Bradykinin B1 Receptor in Pain Signaling
Upon tissue damage, the release of inflammatory mediators triggers the upregulation of B1 receptors on sensory neurons. The binding of bradykinin or its metabolite, des-Arg9-bradykinin, to the B1 receptor initiates a signaling cascade that sensitizes nociceptors, the specialized sensory neurons that detect painful stimuli.[5][6] This sensitization leads to a state of heightened pain sensitivity, known as hyperalgesia. B1R antagonists work by blocking this interaction, thereby preventing the sensitization of nerve endings and reducing pain.[1]
Comparative Efficacy of B1R Antagonists in Preclinical Pain Models
The analgesic effects of B1R antagonists have been validated in various in vivo models of inflammatory and neuropathic pain. These models are crucial for assessing the therapeutic potential of novel analgesic compounds.[7]
Inflammatory Pain Models
Inflammatory pain is induced by injecting pro-inflammatory substances like carrageenan, formalin, or Complete Freund's Adjuvant (CFA) into the rodent paw.
| Compound | Animal Model | Pain Type | Key Findings | Reference Analgesic |
| BI113823 | Rat (CFA-induced) | Mechanical Hyperalgesia | Dose-dependent reduction in mechanical hyperalgesia following oral and intrathecal administration. | - |
| des-Arg9[Leu8]bradykinin | Rat & Mouse (Carrageenan-induced) | Thermal Hyperalgesia | Inhibition of carrageenan-induced hyperalgesia. | - |
| des-Arg9[Leu8]bradykinin | Rat & Mouse (Formalin test) | Nociceptive Behavior | Inhibition of the late phase nociceptive response. | - |
| PAV-0056 | Mouse (Formalin test) | Nociceptive Behavior | Analgesic effect not inferior to diclofenac (B195802) (10 mg/kg) and tramadol (B15222) (20 mg/kg) at doses of 0.1 and 1 mg/kg. | Diclofenac, Tramadol |
| ELN441958 | Rhesus Monkey (Carrageenan-induced) | Thermal Hyperalgesia | Dose-dependently reduced carrageenan-induced thermal hyperalgesia with an ED50 of approximately 3 mg/kg s.c. | - |
Neuropathic Pain Models
Neuropathic pain models, such as the Chronic Constriction Injury (CCI) model, mimic nerve damage to study chronic pain states. B1R antagonists have shown promise in alleviating pain associated with these conditions.[8]
| Compound | Animal Model | Pain Type | Key Findings |
| B1R Antagonists (General) | Rodent (Spinal Nerve Ligation) | Neuropathic Pain | Studies suggest a significant role for B1R in the development of neuropathic pain.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Carrageenan-Induced Paw Edema and Hyperalgesia
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: The B1R antagonist or vehicle is administered (e.g., orally, intraperitoneally, or subcutaneously) at a predetermined time before or after the carrageenan injection.
-
Assessment of Edema: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.
-
Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency indicates hyperalgesia.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is determined.
Formalin Test
-
Animals: Male Swiss mice (20-25g) are commonly used.
-
Procedure: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Drug Administration: The test compound is administered prior to the formalin injection. A reduction in the duration of licking/biting in the late phase is indicative of anti-inflammatory analgesic activity.
Conclusion
The in vivo data strongly support the role of the Bradykinin B1 receptor in mediating inflammatory and neuropathic pain. B1R antagonists have consistently demonstrated analgesic efficacy in a range of preclinical models, often comparable to established analgesics. Their unique mechanism of action, targeting an inducible receptor, suggests a favorable side-effect profile, making them a promising avenue for the development of novel pain therapeutics. Further research, including clinical trials, is warranted to fully elucidate their therapeutic potential in human pain conditions.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcpr.pitt.edu [pcpr.pitt.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 8. advinus.com [advinus.com]
Head-to-Head Comparison: Bradykinin B1 Receptor Antagonists Versus Standard Analgesics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Bradykinin (B550075) B1 (B1) receptor antagonists with standard analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The content is based on available preclinical data and aims to offer an objective overview for researchers and professionals in the field of drug development.
Introduction to Bradykinin B1 Receptor Antagonists
The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a promising target for the development of novel analgesics with a potentially more targeted and side-effect-sparing profile compared to traditional pain medications.[1][2] Bradykinin B1 receptor antagonists are a class of molecules designed to block the activity of this receptor, thereby aiming to reduce inflammatory pain.[1][2]
Mechanism of Action: The Bradykinin B1 Receptor Signaling Pathway
Upon tissue injury or inflammation, the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) induces the expression of the Bradykinin B1 receptor. The primary ligand for the B1 receptor is des-Arg⁹-bradykinin, a metabolite of bradykinin.
Activation of the B1 receptor initiates a downstream signaling cascade primarily through the coupling to Gq and Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), contributing to neuronal sensitization and the perception of pain. The Gi pathway can lead to the activation of the ERK/MAPK pathway via Gβγ subunits and Src kinase, ultimately resulting in the activation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key mediator of neuroinflammation and pain.
Comparative Analgesic Efficacy
Direct head-to-head comparative studies with quantitative data for a specific "Bradykinin B1 receptor antagonist 1" are limited in the public domain. However, preclinical studies on other potent and selective B1 receptor antagonists provide valuable insights into their analgesic potential relative to standard-of-care drugs.
A recent study investigated the analgesic effects of a novel Bradykinin B1 receptor antagonist, PAV-0056 , in the mouse formalin test, a widely used model of inflammatory pain. The abstract of this study reports that PAV-0056, administered intragastrically at doses of 0.1 and 1 mg/kg, produced an analgesic effect that was not inferior to that of the NSAID diclofenac (B195802) sodium (10 mg/kg) and the atypical opioid tramadol (B15222) (20 mg/kg).[3] This finding suggests that Bradykinin B1 receptor antagonists can achieve a similar level of analgesia to established drugs, potentially with a different mechanism of action and side-effect profile. Unfortunately, the full quantitative data from this study is not yet publicly available.
Another well-characterized B1 receptor antagonist, ELN441958 , has demonstrated dose-dependent reduction of carrageenan-induced thermal hyperalgesia in a primate model, with an ED₅₀ of approximately 3 mg/kg s.c.[4] While this study did not include a direct comparison with a standard analgesic in the same experiment, it provides strong evidence of the analgesic potential of B1 receptor antagonism in a relevant inflammatory pain model.
| Compound Class | Specific Compound | Animal Model | Pain Endpoint | Dose | Efficacy Compared to Standard Analgesic | Reference |
| Bradykinin B1 Antagonist | PAV-0056 | Mouse | Formalin Test | 0.1 & 1 mg/kg (i.g.) | Not inferior to Diclofenac (10 mg/kg) and Tramadol (20 mg/kg) | [3] |
| Bradykinin B1 Antagonist | ELN441958 | Rhesus Monkey | Carrageenan-induced thermal hyperalgesia | ED₅₀ ≈ 3 mg/kg (s.c.) | N/A (No direct comparator in the study) | [4] |
| NSAID | Diclofenac Sodium | Mouse | Formalin Test | 10 mg/kg (i.g.) | Standard comparator | [3] |
| Opioid | Tramadol | Mouse | Formalin Test | 20 mg/kg (i.g.) | Standard comparator | [3] |
It is also important to consider that the efficacy of bradykinin antagonists may be model-dependent. For instance, one study found that bradykinin antagonists did not have an analgesic effect in a rat model of incisional pain, suggesting that the underlying pain mechanisms in this model may differ from those in inflammatory pain models where B1 receptors are upregulated.[5]
Experimental Protocols
The following is a generalized protocol for the formalin test, a common preclinical model for assessing the efficacy of analgesics. Specific parameters may vary between studies.
Formalin-Induced Nociception Test in Rodents
Objective: To assess the analgesic efficacy of a test compound against formalin-induced inflammatory pain.
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
Procedure:
-
Acclimatization: Animals are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Baseline Measurement: Baseline behavioral responses may be recorded prior to any injections.
-
Drug Administration: The test compound (e.g., Bradykinin B1 receptor antagonist), a standard analgesic (e.g., diclofenac, morphine), or vehicle is administered via the intended route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, characterized by acute nociceptive behaviors such as flinching, licking, and biting of the injected paw. This phase is thought to be due to the direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, characterized by tonic and inflammatory pain responses. This phase involves inflammatory processes and central sensitization.
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors (e.g., licking, flinching) is quantified for both phases. The analgesic effect of the test compound is determined by comparing the behavioral scores of the treated group to the vehicle-treated control group.
Conclusion
The available preclinical evidence suggests that Bradykinin B1 receptor antagonists hold significant promise as a novel class of analgesics for the treatment of inflammatory pain. The qualitative comparison of PAV-0056 with standard analgesics like diclofenac and tramadol indicates a comparable efficacy, which warrants further investigation and the public dissemination of quantitative data. The targeted nature of B1 receptor antagonists, acting on a receptor specifically upregulated during inflammation, may offer a favorable side-effect profile compared to traditional analgesics. Future head-to-head clinical trials are necessary to fully elucidate the therapeutic potential of this promising class of drugs in managing inflammatory pain conditions.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and Psychotropic Effects of a New Bradykinin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin antagonists have no analgesic effect on incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile: A Comparative Analysis of Bradykinin B1 Receptor Antagonist 1
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its potential off-target effects and overall therapeutic viability. This guide provides a comparative analysis of Bradykinin (B550075) B1 receptor antagonist 1 (CHEMBL374580) alongside other notable B1 receptor antagonists, presenting available cross-reactivity data, detailed experimental methodologies, and a visualization of the B1 receptor signaling pathway.
The Bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory responses.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it an attractive therapeutic target for chronic inflammatory and pain conditions.[1] This guide focuses on "Bradykinin B1 receptor antagonist 1," a compound identified by its ChEMBL ID: CHEMBL374580, and compares its known selectivity with other well-characterized B1 receptor antagonists.[2]
Comparative Analysis of Bradykinin B1 Receptor Antagonists
To provide a clear comparison of the selectivity of various Bradykinin B1 receptor antagonists, the following table summarizes their binding affinities (Ki) or antagonist potencies (IC50/pA2) for the B1 receptor and key off-targets. It is important to note that comprehensive, publicly available cross-reactivity data for "this compound" (CHEMBL374580) is limited. Therefore, data for other well-studied antagonists are presented to provide a broader context for selectivity within this class of compounds.
| Antagonist | Primary Target Affinity (Human B1 Receptor) | Key Off-Target Affinity / Selectivity | Reference(s) |
| This compound (CHEMBL374580) | Data not publicly available | Data not publicly available | [2] |
| BI113823 | Ki = 5.3 nM | No measurable affinity for human B2 receptor (Ki > 10 µM). Tested against a panel of 69 targets and showed ≥1,000-fold selectivity for 67 targets. Showed 55-70% inhibition at 10µM for Sigma1 and Sigma2 receptors. | [3] |
| ELN-441958 | Ki = 0.26 nM | Highly selective over the B2 receptor. >500-fold selective over µ-opioid receptor and >2000-fold selective over δ-opioid receptor. | [4] |
| R715 | pA2 = 8.49 | Potent and selective for the B1 receptor with no activity at the B2 receptor. | [5] |
| R954 | Ki = 30.5 nM (for a radiolabeled derivative) | Selective B1 receptor antagonist. | [6] |
| Compound 14 (Merck) | IC50 available but not specified in the provided text | Data not publicly available | [7][8] |
Bradykinin B1 Receptor Signaling Pathway
Activation of the Bradykinin B1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular calcium concentration and subsequent physiological responses. The following diagram illustrates this pathway.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
The determination of a compound's cross-reactivity is typically achieved through a combination of in vitro assays. Below are detailed methodologies for two key experiments: a radioligand displacement assay to assess binding affinity to various receptors and a calcium mobilization assay to determine functional activity at Gq-coupled receptors.
Radioligand Displacement Assay for Cross-Reactivity Screening
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
1. Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and incubate on ice.[9]
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet with an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
Aliquot and store the membrane preparations at -80°C until use.
2. Binding Assay Protocol:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-des-Arg10-kallidin for the B1 receptor).
-
A range of concentrations of the test compound (e.g., "this compound") or a known reference compound.
-
The cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine if a compound acts as an agonist or antagonist at Gq-coupled receptors, such as the Bradykinin B1 receptor, by measuring changes in intracellular calcium levels.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate and grow to near confluency.[10]
-
On the day of the assay, remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye leakage.[10][11]
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
2. Assay Protocol:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
To test for antagonist activity, pre-incubate the cells with a range of concentrations of the test compound (e.g., "this compound") for a specified period.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
To test for agonist activity, add a range of concentrations of the test compound directly to the wells.
-
Continuously measure the fluorescence intensity for 60-180 seconds to capture the full calcium transient.
3. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist or test compound addition.
-
For antagonist testing, normalize the data to the response of the agonist alone and plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
-
For agonist testing, plot the peak response against the log concentration of the agonist to determine the EC50 (the concentration that produces 50% of the maximal response).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Cross-Reactivity Screening Workflow.
References
- 1. This compound | C22H19F5N2O4 | CID 10151875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medilumine.com [medilumine.com]
- 6. mdpi.com [mdpi.com]
- 7. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Inflammatory Efficacy of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of a representative Bradykinin (B550075) B1 (B1) receptor antagonist, designated here as "Bradykinin B1 receptor antagonist 1," against other selected B1 receptor antagonists and a standard anti-inflammatory agent. The data presented is based on preclinical findings and aims to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to Bradykinin B1 Receptor Antagonism in Inflammation
The bradykinin B1 receptor is a G-protein coupled receptor that is minimally expressed in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory cytokines. The activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, contributes to a positive feedback loop that perpetuates inflammation and pain. Consequently, antagonists of the B1 receptor are promising therapeutic agents for a variety of inflammatory conditions. This guide compares the anti-inflammatory efficacy of three distinct B1 receptor antagonists—BI113823, SSR240612, and ELN441958—with the well-established corticosteroid, dexamethasone.
Mechanism of Action
Bradykinin B1 receptor antagonists exert their anti-inflammatory effects by competitively binding to the B1 receptor, thereby preventing its activation by endogenous agonists. This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory mediators, such as cytokines and chemokines, and reduces the recruitment of immune cells to the site of inflammation.
Dexamethasone, a potent glucocorticoid, acts through a different mechanism. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo anti-inflammatory efficacy of the selected compounds. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of Bradykinin B1 Receptor Antagonists and Dexamethasone
| Compound | Assay | Cell Line | Target/Stimulus | Outcome | Result |
| BI113823 | Radioligand Binding | CHO-K1 cells expressing human recombinant B1R | [³H]Kallidin[des-Arg10, Leu9] | Kᵢ | 5.3 nM |
| Cellular Functional Assay | CHO-K1 cells expressing human recombinant B1R | B1 agonist | IC₅₀ | 6.97 nM | |
| Cytokine Release | Human monocytes | LPS | TNF-α production | Reduction observed | |
| SSR240612 | Radioligand Binding | HEK cells expressing human B1 receptors | Not specified | Kᵢ | 0.73 nM |
| Cellular Functional Assay | Human fibroblast MRC5 | B1 agonist | IC₅₀ (Inositol phosphate (B84403) 1 formation) | 1.9 nM | |
| ELN441958 | Radioligand Binding | IMR-90 human fibroblast membranes | [³H]desArg¹⁰-kallidin | Kᵢ | 0.26 ± 0.02 nM |
| Cytokine Release | Not Available | Not Available | Not Available | Not Available | |
| Dexamethasone | Cytokine Release | THP-1 cells | TNF-α | Multiple proteins | IC₅₀ 2 nM to 1 µM |
| Cytokine Release | THP-1 cells | LPS | sTNF-R75 release | Suppression at 1 µmol/L |
Table 2: In Vivo Anti-Inflammatory Efficacy of Bradykinin B1 Receptor Antagonists and Dexamethasone
| Compound | Animal Model | Species | Assay | Dosing Route | Efficacy |
| BI113823 | Carrageenan-induced paw edema | Rat | Reduction of edema | Oral | Dose-dependent reduction |
| LPS-induced lung injury | Mouse | Reduction of neutrophil influx and cytokines | Not specified | Significant reduction | |
| SSR240612 | des-Arg⁹-BK-induced paw edema | Mouse | Reduction of edema | p.o. or i.p. | Blockade at 10 mg/kg (p.o.) or 0.3, 1 mg/kg (i.p.) |
| Capsaicin-induced ear edema | Not specified | Reduction of edema | p.o. | Potent reduction at 0.3, 3, and 30 mg/kg | |
| ELN441958 | Carrageenan-induced thermal hyperalgesia | Rhesus monkey | Reduction of hyperalgesia | s.c. | ED₅₀ ~3 mg/kg |
| Carrageenan-induced paw edema | Not Available | Reduction of edema | Not Available | Not Available | |
| Dexamethasone | Carrageenan-induced paw edema | Rat | Reduction of edema | Local injection | >60% inhibition at 3h with 1 µg |
| Carrageenan-induced lung inflammation | Rat | Reduction of inflammation and edema | In drinking water | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for common in vitro and in vivo anti-inflammatory assays.
In Vitro Assay: LPS-Stimulated Cytokine Release in THP-1 Cells
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To differentiate them into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: The differentiated THP-1 cells are pre-incubated with various concentrations of the test compounds (e.g., Bradykinin B1 receptor antagonists or dexamethasone) for a specified period (e.g., 1 hour).
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Cytokine Measurement: After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of pharmacological agents.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a predetermined time following compound administration (to allow for absorption), a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition for each treated group is calculated by comparing the increase in paw volume to that of the control group. The ED₅₀ value, the dose that causes 50% inhibition of edema, can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bradykinin B1 Receptor Signaling Pathway in Inflammation.
Experimental Workflow Diagram
Caption: Workflow for In Vitro and In Vivo Anti-inflammatory Assays.
A Comparative Analysis of Peptide vs. Non-Peptide Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Bradykinin (B550075) B1 Receptor Antagonists for Therapeutic Development.
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in the body's response to inflammation and chronic pain. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it a highly attractive target for therapeutic intervention in a variety of pathological conditions. The development of antagonists to block the B1 receptor has led to two main classes of molecules: peptide-based and non-peptide small molecule antagonists. This guide provides a detailed comparative analysis of these two classes, supported by experimental data, to aid researchers in the selection and development of next-generation B1 receptor-targeted therapeutics.
Introduction to Bradykinin B1 Receptor Signaling
The activation of the B1 receptor by its endogenous ligand, des-Arg⁹-bradykinin, triggers a signaling cascade that contributes to the cardinal signs of inflammation. Upon ligand binding, the B1 receptor couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates downstream effects such as vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators.[1][2]
Comparative Performance of Peptide vs. Non-Peptide Antagonists
The development of B1 receptor antagonists has evolved from early peptide-based compounds to more recent non-peptide small molecules, each with distinct advantages and disadvantages.
| Feature | Peptide Antagonists | Non-Peptide Antagonists |
| Binding Affinity (Ki) | Generally high, often in the low nanomolar to picomolar range.[3] | Variable, with newer generations achieving low nanomolar affinity.[4] |
| Selectivity | Can be highly selective for the B1 receptor over the B2 receptor.[1] | Can be designed for high selectivity, but off-target effects need careful evaluation.[4] |
| In Vivo Efficacy | Potent in various animal models of pain and inflammation.[5][6] | Orally active compounds have shown significant efficacy in preclinical models.[4][7] |
| Pharmacokinetics | Generally poor oral bioavailability and short half-life due to proteolytic degradation.[8] | Can be optimized for good oral bioavailability and longer half-life.[2][7] |
| Immunogenicity | Potential for immunogenic responses. | Generally lower risk of immunogenicity. |
| Cost of Synthesis | Typically higher cost of synthesis. | Generally lower cost of large-scale synthesis. |
Quantitative Comparison of Selected B1 Receptor Antagonists
The following tables summarize key quantitative data for representative peptide and non-peptide B1 receptor antagonists.
Table 1: Binding Affinity and In Vitro Potency
| Compound | Class | Species | Binding Affinity (Ki, nM) | Functional Assay (pA2/pIC50) |
| [Leu⁸]-des-Arg⁹-BK | Peptide | Human | ~1.0 | 8.8 (pA2) |
| R-715 | Peptide | Human | 0.76 | 9.1 (pA2)[3] |
| R-954 | Peptide | Human | 0.21 | - |
| SSR240612 | Non-peptide | Human | 1.3 | 8.9 (pIC50) |
| ELN441958 | Non-peptide | Human | 0.26[4] | 9.9 (pA2)[4] |
| BI113823 | Non-peptide | Rat | 2.5 | -[6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Class | Animal Model | Efficacy (ED50/Effective Dose) | Route of Administration |
| R-715 | Peptide | Rat (CFA-induced hyperalgesia) | 100 µg/kg[5] | Intrathecal[5] |
| BI113823 | Non-peptide | Rat (CFA-induced hyperalgesia) | 10 mg/kg[6] | Oral[6] |
| ELN441958 | Non-peptide | Rhesus Monkey (Carrageenan-induced hyperalgesia) | ~3 mg/kg[4] | Subcutaneous[4] |
Table 3: Pharmacokinetic Properties
| Compound | Class | Species | Half-life (t1/2) | Oral Bioavailability (%) |
| R-954 | Peptide | Rat | 1.9 - 2.7 hours[1] | Not reported (likely low) |
| SSR240612 | Non-peptide | Rat | - | >50% |
| ELN441958 | Non-peptide | Rat | 3.6 hours[4] | 80%[4] |
| Compound 7g (from a novel series) | Non-peptide | Rat | 4.8 hours[2] | 94%[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of B1 receptor antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the B1 receptor.
References
- 1. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remimazolam alleviates neuropathic pain via regulating bradykinin receptor B1 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From bradykinin B2 receptor antagonists to orally active and selective bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and pharmacokinetics of a kinin B1 receptor peptide agonist produced with different counter-ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Bradykinin B1 Receptor Antagonists in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bradykinin (B550075) B1 receptor (B1R) antagonists, with a focus on validating their specificity using knockout models. The performance of selected antagonists is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The Bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory responses and pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by tissue injury and inflammation, making it an attractive therapeutic target for chronic inflammatory and pain conditions. The development of specific B1R antagonists is crucial for selectively modulating this pathway without affecting the physiological roles of the B2 receptor. The use of B1R knockout (B1R-/-) mouse models provides the gold standard for validating the on-target effects of these antagonists.
Comparative Analysis of B1R Antagonists
This guide focuses on three prominent B1R antagonists: R-715, R-954, and BI 113823. The following tables summarize their in vitro binding affinities, functional potencies, and in vivo efficacy, highlighting the use of knockout models for specificity validation.
In Vitro Potency and Selectivity
| Antagonist | Receptor | Species | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |
| BI 113823 | Human B1R | Human | 5.3 nM | 6.97 nM | [1][2] |
| Rat B1R | Rat | 13.3 nM | - | [2] | |
| Human B2R | Human | > 10,000 nM | - | [1] | |
| R-715 | Human B1R | Human | - | pA2 = 8.49 | |
| Human B2R | Human | No activity | No activity | ||
| R-954 | - | - | - | - | [3][4][5][6][7] |
Note: pA2 is a measure of antagonist potency. A higher pA2 value indicates higher potency.
In Vivo Validation of Specificity in B1R Knockout Models
The ultimate validation of a B1R antagonist's specificity comes from in vivo studies using B1R knockout mice. In these animals, a truly specific antagonist should have no effect, as its target is absent.
| Antagonist | Model | Animal | Key Findings in Wild-Type (WT) vs. B1R Knockout (KO) | Reference |
| R-715 | Focal Brain Injury | Mouse | WT: R-715 significantly reduced lesion volume. B1R KO: Lesion volume was already significantly smaller than in WT mice and was not further reduced by R-715. | |
| R-954 | Diabetic Hyperalgesia | Mouse | WT: R-954 attenuated thermal hyperalgesia in diabetic mice. B1R KO: No direct comparative data found in B1R KO mice. | [3] |
| BI 113823 | Inflammatory Pain | Rat | WT: BI 113823 reduced CFA-induced mechanical hyperalgesia. B1R KO: No direct comparative data found in B1R KO mice. | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the Bradykinin B1 receptor signaling pathway and a typical workflow for validating antagonist specificity.
Bradykinin B1 Receptor Signaling Pathway.
Workflow for Validating B1R Antagonist Specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the validation of B1R antagonists.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the efficacy of anti-inflammatory drugs.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Both wild-type and B1R knockout mice are included in the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to four groups: WT + Vehicle, WT + Antagonist, KO + Vehicle, and KO + Antagonist.
-
Drug Administration: The B1R antagonist or its vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (50 µL) is injected into the subplantar region of the right hind paw of each mouse.[9][10][11][12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition of edema by the antagonist is calculated relative to the vehicle-treated group.
Western Blot for B1 Receptor Expression
This technique is used to confirm the absence of the B1 receptor in knockout mice and to assess its upregulation in wild-type mice under inflammatory conditions.
-
Tissue Collection: At the end of the in vivo experiment, mice are euthanized, and the inflamed paw tissue is collected.[14]
-
Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the protein lysate is collected.[14]
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the Bradykinin B1 receptor.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data. The absence of a band in the B1R knockout samples confirms the knockout.
Conclusion
The validation of Bradykinin B1 receptor antagonist specificity is paramount for their development as therapeutic agents. The use of B1R knockout models provides unequivocal evidence of on-target activity. The data presented in this guide demonstrate that while several potent and selective B1R antagonists have been developed, direct comparative studies in knockout models are essential to definitively establish their specificity in vivo. Researchers are encouraged to incorporate these validation strategies in their drug discovery and development programs.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bradykinin B1 receptor antagonist R-954 inhibits Ehrlich tumor growth in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic efficacy of bradykinin antagonist R-954 on glucose tolerance test in diabetic type 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of a novel bradykinin B1 receptor antagonist, R-954, on enhanced vascular permeability in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein extraction and western blot (mouse tissues) [protocols.io]
A Comparative Benchmarking Guide to Investigational Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key investigational antagonists targeting the Bradykinin B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to inflammation and tissue injury. The B1R is a promising therapeutic target for a range of conditions, including chronic pain and inflammation. This document benchmarks the performance of three investigational drugs—BI 1026706, R715, and SSR240612—based on available preclinical and clinical data.
Introduction to Bradykinin B1 Receptor Antagonists
The kallikrein-kinin system and its bioactive peptide, bradykinin, play a crucial role in the inflammatory cascade. Bradykinin exerts its effects through two distinct receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is involved in the acute phases of inflammation, the B1 receptor is primarily expressed in pathological states, making it an attractive target for therapeutic intervention with potentially fewer side effects. Bradykinin B1 receptor antagonists are a class of drugs designed to selectively block the B1R, thereby mitigating the pro-inflammatory and nociceptive signals it mediates.
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R by its agonists, such as des-Arg⁹-bradykinin, triggers a signaling cascade that contributes to inflammation and pain. The diagram below illustrates the key steps in this pathway.
Figure 1. Simplified Bradykinin B1 Receptor Signaling Pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for BI 1026706, R715, and SSR240612, focusing on their binding affinity, selectivity, and in vivo efficacy. It is important to note that direct comparative preclinical data for BI 1026706 is limited, as it exhibits low affinity for rodent B1 receptors.
Table 1: In Vitro Receptor Binding and Functional Activity
| Investigational Drug | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity (IC₅₀/pA₂) | Species | Reference |
| SSR240612 | Human B1R | 0.48 nM | 1.9 nM (IC₅₀) | Human | [1][2] |
| Human B2R | 358 - 481 nM | - | Human | [1][2] | |
| R715 | B1R | - | 8.49 (pA₂) | - | [3] |
| B2R | No activity reported | - | - | [3] | |
| BI 1026706 | Human B1R | Potent antagonist | Data not available | Human | [4] |
| Rodent B1R | Low affinity | Data not available | Rat, Mouse | [4] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates higher antagonist potency.
Table 2: In Vivo Efficacy in Preclinical Models
| Investigational Drug | Animal Model | Endpoint | Route of Administration | Effective Dose | Reference |
| SSR240612 | Mouse des-Arg⁹-BK-induced paw edema | Reduction of edema | p.o. | 10 mg/kg | [1] |
| Mouse formalin-induced inflammation | Reduction of paw licking | p.o. | 10 and 30 mg/kg | [1] | |
| Rat UV irradiation-induced thermal hyperalgesia | Increased withdrawal latency | p.o. | 1 and 3 mg/kg | [1] | |
| Rat glucose-fed (model of insulin (B600854) resistance) | Reversal of tactile and cold allodynia | p.o. | ID₅₀ = 5.5 and 7.1 mg/kg, respectively | [5] | |
| R715 | Mouse model of neuropathic pain | Reduction of mechanical hypernociception | - | Data not available | [3] |
| BI 1026706 | Preclinical efficacy data in standard rodent models is not available due to low affinity. A surrogate, BI 113823, was used in proof-of-concept studies. | - | - | - | [4] |
Table 3: Clinical and Pharmacokinetic Profile
| Investigational Drug | Clinical Indication Studied | Key Clinical Finding | Pharmacokinetic Highlight | Reference |
| BI 1026706 | Diabetic Macular Edema | Did not significantly reduce central subfield foveal thickness compared to placebo after 12 weeks. | Steady state achieved and maintained with twice-daily dosing. Peak plasma concentration at ~2.5 hours. | [4] |
| Pulmonary Inflammation (LPS Challenge) | Did not show anti-inflammatory effects in this model. | Safe and well-tolerated in healthy smokers. | ||
| R715 | Preclinical | Metabolically stable. | Data not available | [3] |
| SSR240612 | Preclinical | Orally active. | Data not available | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of Bradykinin B1 receptor antagonists.
General Experimental Workflow for B1R Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel B1R antagonist.
Figure 2. Preclinical evaluation workflow for B1R antagonists.
Radioligand Binding Assay for B1 Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the Bradykinin B1 receptor.
Materials:
-
Membrane preparations from cells expressing the human B1 receptor (e.g., HEK293 or IMR-90 cells).
-
Radiolabeled B1 receptor ligand (e.g., [³H]des-Arg¹⁰-kallidin).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-labeled B1R ligand.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Rodents (rats or mice).
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Test compound and vehicle.
-
Pletysmometer or calipers for measuring paw volume/thickness.
Protocol:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
The basal paw volume or thickness is measured using a plethysmometer or calipers.
-
A subcutaneous injection of carrageenan is administered into the plantar surface of the hind paw.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the results.
Conclusion
This guide provides a comparative overview of the investigational Bradykinin B1 receptor antagonists BI 1026706, R715, and SSR240612. SSR240612 demonstrates high affinity and selectivity for the B1R, with proven efficacy in various preclinical models of pain and inflammation. R715 also shows high selectivity and potency as a B1R antagonist. The preclinical data for BI 1026706 is less direct due to its low affinity in rodent models, and its clinical development has thus far not shown significant efficacy in the indications studied. The provided data and experimental protocols offer a valuable resource for researchers in the field of pain and inflammation, aiding in the evaluation and development of novel B1R-targeting therapeutics.
References
- 1. Bradykinin B1R antagonist(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof of Concept in Preclinical Pharmacology | CRO Services [oncodesign-services.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bradykinin B1 Receptor Antagonist 1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Bradykinin B1 receptor antagonist 1, a class of compounds often used in pain and inflammation research. Adherence to these procedures is essential to minimize environmental impact and maintain a safe laboratory environment.
While specific compositions of Bradykinin B1 receptor antagonists can vary, the following guidelines are based on general safety data for this class of compounds, including those containing fluorinated organic components.
Chemical and Physical Properties
A summary of the general chemical and physical properties for a representative Bradykinin B1 receptor antagonist is provided below. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular antagonist being used.
| Property | Value |
| Molecular Formula | C₂₂H₁₉F₅N₂O₄[1] |
| Molecular Weight | 470.4 g/mol [1] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Avoid Inhalation and Ingestion: Do not inhale dust or vapors. Do not ingest the substance.[2]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of unused or waste this compound.
1. Segregation of Waste:
- Isolate waste containing this compound from other laboratory waste streams.
- Do not mix with incompatible materials. Consult the specific SDS for a list of incompatibilities.
2. Waste Container Selection and Labeling:
- Use a dedicated, chemically resistant, and sealable container for collecting the waste. The container must be in good condition and compatible with the chemical.
- Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound" and any specific identifiers), and the associated hazards (e.g., "Irritant," "Handle with Care").
3. Collection of Waste:
- For solid waste, carefully transfer the material into the designated waste container using a dedicated scoop or spatula to minimize dust generation.
- For solutions, pour the liquid waste carefully into the designated container, avoiding splashes.
- If the antagonist is dissolved in a solvent, the entire solution should be treated as hazardous waste.
4. Storage of Waste:
- Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials.[2]
- The storage area should be clearly marked.
5. Final Disposal:
- Professional Disposal Service: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
- Incineration: For fluorinated organic compounds, high-temperature incineration is often the preferred method of destruction to ensure complete breakdown of the stable carbon-fluorine bonds.
- Do Not Discharge into the Environment: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Discharge into the environment must be avoided.[2]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Bradykinin B1 Receptor Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Bradykinin B1 receptor antagonist 1 (CAS: 578727-81-8), a potent compound requiring stringent safety protocols. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
Quantitative data for this compound is not fully available in public literature. The following table includes known data for this specific antagonist and representative data for similar potent peptide compounds. This information should be used as a guideline, and a comprehensive internal risk assessment is mandatory before handling.
| Property | Value | Notes and References |
| Molecular Formula | C₂₂H₁₉F₅N₂O₄ | [1] |
| Molecular Weight | 470.4 g/mol | [1] |
| Physical State | Solid powder | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetonitrile.[3][4][5] Limited solubility in aqueous solutions. | A solubility test with a small amount is recommended before preparing a stock solution.[5][6] |
| Storage Temperature | Recommended: -20°C or colder for long-term storage of lyophilized powder.[6] | Store in a tightly sealed container with desiccant to prevent moisture absorption.[7] |
| Acute Toxicity (Oral LD50) | > 2000 mg/kg (rat) | Representative data for similar peptide compounds.[8][9] The toxicity of this compound has not been fully characterized. Handle with extreme caution as a highly potent compound. |
| Melting Point | No data available |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The open handling of potent powders is strictly prohibited.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 respirator | A PAPR is recommended for operations with a high risk of aerosol generation, such as weighing and reconstituting the powder. For lower-risk activities, a properly fit-tested N95 or FFP3 respirator may be sufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek to protect against chemical splashes and dust. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds. The following diagram and step-by-step plan outline the key phases of handling.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, controlled area for handling the antagonist, preferably within a fume hood or a containment glove box.
-
Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers, before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
Weigh the powdered antagonist inside a fume hood with the sash at the lowest practical height.[8]
-
To prepare a solution, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
For peptides with unknown solubility, it is advisable to test a small amount first.[5][6] Highly hydrophobic peptides may require initial dissolution in an organic solvent like DMSO, followed by dilution in an aqueous buffer.[3][4][5]
-
-
Experimental Use:
-
Conduct all experimental procedures involving the antagonist within a designated controlled area.
-
Avoid generating aerosols.
-
-
Decontamination and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment after use. A solution of mild detergent and water is generally effective, followed by a rinse with 70% ethanol.
-
For spills, follow the detailed spill management protocol below.
-
-
PPE Doffing and Personal Hygiene:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of accordingly.
-
Solid Waste:
-
Place contaminated PPE (gloves, coveralls, shoe covers), weigh papers, and other solid materials into a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
-
Liquid Waste:
-
Collect all liquid waste containing the antagonist, including unused solutions and solvents from decontamination, in a sealed, labeled waste container compatible with the chemical nature of the waste.[10]
-
Do not mix incompatible waste streams.[11] Chlorinated and non-chlorinated solvents must be kept separate.[10]
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste.
-
-
Arranging for Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[11] Ensure all containers are properly labeled with their contents.
-
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of a potent powdered peptide antagonist.
-
Preparation:
-
Solubilization:
-
Based on the peptide's properties (hydrophobic peptides may require an organic solvent like DMSO), select an appropriate solvent.[3][4][5]
-
Using a calibrated pipette, add a small amount of the chosen solvent to the vial.
-
Gently vortex or sonicate the vial to aid in dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.[6]
-
If the peptide does not fully dissolve, a small amount of a different co-solvent may be added, or the pH may need to be adjusted depending on the peptide's isoelectric point.[6][12]
-
-
Storage:
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is critical.
-
Immediate Actions:
-
Alert others in the area and restrict access to the spill site.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS.
-
-
Cleanup Procedure for Powder Spills:
-
Don all required PPE, including respiratory protection.
-
Gently cover the spill with absorbent pads or cloths dampened with a suitable solvent to avoid raising dust.
-
Carefully wipe up the dampened powder, working from the outside of the spill inward.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with water, and then a final wipe-down with 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
-
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically induced during inflammation and tissue injury.[1][13] Its activation leads to a cascade of intracellular events contributing to inflammatory responses and pain signaling.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. biocat.com [biocat.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 8. cir-safety.org [cir-safety.org]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 10. essex.ac.uk [essex.ac.uk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. jpt.com [jpt.com]
- 13. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
